molecular formula C18H19ClF3NO3 B15582717 O-tert-Butyl-2-hydroxy Efavirenz-d5

O-tert-Butyl-2-hydroxy Efavirenz-d5

Cat. No.: B15582717
M. Wt: 394.8 g/mol
InChI Key: GHCJVKSQWMFUFL-JZCODXQRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a useful research compound. Its molecular formula is C18H19ClF3NO3 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19ClF3NO3

Molecular Weight

394.8 g/mol

IUPAC Name

tert-butyl N-[4-chloro-2-[1,1,1-trifluoro-2-hydroxy-4-(1,2,2,3,3-pentadeuteriocyclopropyl)but-3-yn-2-yl]phenyl]carbamate

InChI

InChI=1S/C18H19ClF3NO3/c1-16(2,3)26-15(24)23-14-7-6-12(19)10-13(14)17(25,18(20,21)22)9-8-11-4-5-11/h6-7,10-11,25H,4-5H2,1-3H3,(H,23,24)/i4D2,5D2,11D

InChI Key

GHCJVKSQWMFUFL-JZCODXQRSA-N

Origin of Product

United States

Foundational & Exploratory

O-tert-Butyl-2-hydroxy Efavirenz-d5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a stable, deuterium-labeled derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz (B1671121). Its chemical synonym is tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate[1]. This compound is not intended for therapeutic use but serves a critical role in preclinical and clinical drug development as an internal standard for quantitative bioanalytical assays[2][3]. The incorporation of five deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring provides a distinct mass difference from the unlabeled Efavirenz, making it an ideal tool for mass spectrometry-based quantification in complex biological matrices. This guide provides a comprehensive overview of its chemical properties, a postulated synthesis pathway, its application in experimental protocols, and the relevant metabolic context of its parent compound, Efavirenz.

Chemical Properties

This compound is characterized by an open-ring structure derived from Efavirenz, with the amine functionally protected by a tert-butoxycarbonyl (Boc) group. This structural modification enhances its stability and defines its utility as an internal standard.

PropertyValueReference
Molecular Formula C18H14D5ClF3NO3[1]
Molecular Weight 394.83 g/mol [1]
Synonym tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate[1]
Physical Form SolidInferred from commercial listings
Purity High (typically >98%)Inferred from use as a reference standard

Postulated Synthesis

While specific synthetic procedures for this compound are not publicly detailed, a plausible multi-step synthesis can be postulated based on established organic chemistry principles and known syntheses of Efavirenz and related analogs. The synthesis would logically start from a deuterated precursor and involve the key steps of forming the trifluoromethylated alcohol and subsequent Boc protection of the aniline (B41778) nitrogen.

Experimental Protocol: Postulated Synthesis
  • Synthesis of Deuterated Cyclopropylacetylene (d5): The synthesis would begin with the preparation of cyclopropylacetylene-d5. This could be achieved through methods such as the deuteration of a suitable cyclopropane (B1198618) precursor followed by the introduction of the acetylene (B1199291) moiety.

  • Lithiation and Addition to a Ketone Precursor: Cyclopropylacetylene-d5 would be deprotonated using a strong base like n-butyllithium to form the lithium acetylide. This nucleophile is then added to a trifluoroacetylated aniline precursor, 2-(trifluoroacetyl)-4-chloroaniline. This step creates the characteristic trifluoromethyl alcohol core of the molecule.

  • Boc Protection: The final step involves the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol intermediate with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica (B1680970) gel to yield this compound of high purity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Boc Protection d5_cyclopropane Deuterated Cyclopropane Precursor d5_acetylene Cyclopropylacetylene-d5 d5_cyclopropane->d5_acetylene Introduction of Acetylene amino_alcohol (S)-2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluorobut-3-yn-2-ol d5_acetylene->amino_alcohol 1. n-BuLi 2. Addition to Ketone ketone 2-(trifluoroacetyl)-4-chloroaniline ketone->amino_alcohol final_product O-tert-Butyl-2-hydroxy Efavirenz-d5 amino_alcohol->final_product (Boc)2O, Base

Postulated synthetic pathway for this compound.

Application as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Efavirenz in biological samples such as plasma, serum, or tissue homogenates. Its deuterated nature ensures it co-elutes with the analyte (Efavirenz) but is detected at a different mass-to-charge ratio (m/z), allowing for accurate correction of variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of Efavirenz in Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) as the internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

    • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Efavirenz: Monitor the transition of the parent ion to a specific product ion.

        • This compound: Monitor the transition of its deuterated parent ion to a corresponding product ion.

      • The specific m/z transitions would need to be optimized for the instrument used.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of Efavirenz to the peak area of the internal standard against the concentration of Efavirenz standards.

    • The concentration of Efavirenz in the unknown samples is then determined from this calibration curve.

Metabolic Context of Efavirenz

Understanding the metabolism of Efavirenz is crucial for interpreting pharmacokinetic data. Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

The major metabolic pathway is the hydroxylation of Efavirenz to 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6[4][5]. This primary metabolite is pharmacologically inactive against HIV but has been associated with some of the neuropsychiatric side effects of the drug[5][6]. Other minor pathways include the formation of 7-hydroxyefavirenz (B1416612) by CYP2A6[4]. These hydroxylated metabolites are subsequently conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are excreted in the urine[4][7]. The use of a stable isotope-labeled internal standard like this compound is essential for accurately tracking the parent drug concentration in the presence of these various metabolites.

G cluster_0 Efavirenz Metabolism cluster_1 Analytical Workflow Efavirenz Efavirenz Hydroxy8 8-hydroxyefavirenz Efavirenz->Hydroxy8 CYP2B6 (Major) Hydroxy7 7-hydroxyefavirenz Efavirenz->Hydroxy7 CYP2A6 (Minor) Glucuronide Glucuronidated Metabolites Hydroxy8->Glucuronide UGTs Hydroxy7->Glucuronide UGTs Excretion Excretion (Urine) Glucuronide->Excretion Sample Biological Sample (Plasma, etc.) IS_spike Spike with O-tert-Butyl-2-hydroxy Efavirenz-d5 Sample->IS_spike Extraction Extraction & Cleanup IS_spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Metabolic pathway of Efavirenz and its analysis using an internal standard.

References

An In-depth Technical Guide on O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of O-tert-Butyl-2-hydroxy Efavirenz-d5, a deuterated analog of a metabolite of Efavirenz (B1671121). This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Chemical Properties

This compound is primarily used as an internal standard for the quantification of Efavirenz and its metabolites in various biological matrices.[1] Its key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
Synonym tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamateOmsynth Lifesciences
Molecular Formula C18H14D5ClF3NO3[2]
Molecular Weight 394.83[2]
Purity 98.40%[2]
CAS Number Not Available[2]

Note: As a deuterated internal standard, specific physical properties such as melting point, boiling point, and solubility are not typically reported in publicly available literature. Its primary application lies in its mass difference from the non-deuterated analyte, allowing for precise quantification in mass spectrometry-based assays.

Context: Metabolism of Efavirenz

To understand the application of this compound, it is crucial to understand the metabolic pathways of its parent compound, Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4] The major metabolic pathway involves hydroxylation, followed by glucuronidation.[3][5][6]

The primary enzyme responsible for the initial hydroxylation of Efavirenz is CYP2B6, which converts it to 8-hydroxyefavirenz.[6] Other minor pathways include the formation of 7-hydroxyefavirenz (B1416612) by CYP2A6.[6] These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form water-soluble glucuronide conjugates that are excreted in the urine.[5][6] The deuterated standard, this compound, is a derivative of a hydroxylated metabolite and is used to trace and quantify these metabolic products.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Glucuronidation) cluster_excretion Excretion Efavirenz Efavirenz Hydroxy_Efavirenz 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Hydroxy_Efavirenz CYP2B6 Hydroxy_Efavirenz_7 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Hydroxy_Efavirenz_7 CYP2A6 Glucuronide_Conjugate 8-hydroxyefavirenz -glucuronide Hydroxy_Efavirenz->Glucuronide_Conjugate UGT2B7 Urine Urine Glucuronide_Conjugate->Urine

Caption: Metabolic pathway of Efavirenz.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers. However, its application as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), follows established principles.

General Workflow for Quantification of Efavirenz Metabolites using a Deuterated Internal Standard:

Caption: Analytical workflow using a deuterated standard.

Methodology:

  • Sample Preparation: Biological samples are processed to remove interfering substances. This may involve protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction for cleaner samples.

  • Internal Standard Spiking: A known concentration of this compound is added to the prepared sample, as well as to the calibration standards and quality control samples.

  • LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte (the Efavirenz metabolite) from other components. The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

  • Quantification: The concentration of the Efavirenz metabolite in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.

References

O-tert-Butyl-2-hydroxy Efavirenz-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for O-tert-Butyl-2-hydroxy Efavirenz-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material this compound. This deuterated analog is a critical tool in pharmacokinetic (PK) and drug metabolism (DMPK) studies, serving as an internal standard for the quantification of Efavirenz metabolites.[1][2][3] Understanding the quality control parameters detailed in its CoA is essential for ensuring the accuracy and reliability of bioanalytical data.

Compound Overview

This compound is a stable, non-radioactive, isotope-labeled analog of a potential Efavirenz metabolite.[2] The incorporation of five deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays, which are used to study how drugs are absorbed, distributed, metabolized, and excreted.[3][4] Its structure is designed to mimic the chromatographic behavior and ionization efficiency of the non-labeled analyte, thereby correcting for variability during sample preparation and analysis.[3]

Quantitative Data Summary

The CoA provides critical data verifying the identity, purity, and quality of the specific batch of material. The following table summarizes typical analytical results.

Test Parameter Methodology Specification Typical Result
Identity Confirmation ¹H NMR, ¹³C NMRConforms to StructureConforms
LC-MS/MS (ESI+)Conforms to MassConforms
Chemical Purity HPLC-UV (247 nm)≥ 98.0%99.5%
Isotopic Purity LC-MS≥ 99% Atom D99.6% Atom D
Deuterium Incorporation LC-MSd₀ Content ≤ 0.5%0.1%
Residual Solvents GC-HS≤ 0.5% Total Solvents0.08% (Acetone)
Appearance Visual InspectionWhite to Off-White SolidConforms
Molecular Formula -C₁₈H₁₄D₅ClF₃NO₃C₁₈H₁₄D₅ClF₃NO₃
Molecular Weight -394.83 g/mol 394.83 g/mol

Experimental Protocols

Detailed methodologies are employed to verify the quality of the reference standard. The protocols below are representative of those used for batch certification.

Identity Confirmation by LC-MS/MS
  • Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system.

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: The full scan mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of the deuterated compound. Fragmentation patterns (MS/MS) are compared against a reference or theoretical fragmentation to confirm the structure.

Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

  • Detection Wavelength: 247 nm, the UV maximum for Efavirenz and its derivatives.

  • Quantification: The peak area of the main component is calculated as a percentage of the total peak area of all components detected in the chromatogram to determine chemical purity.

Isotopic Purity and Incorporation Analysis by LC-MS
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Method: A sample is infused or injected into the mass spectrometer and the mass-to-charge (m/z) ratios for all isotopic variants (d₀ to d₅) are measured.

  • Calculation: Isotopic purity is determined by the percentage of the d₅ isotopologue relative to all other isotopologues. The d₀ content is specifically monitored to ensure minimal interference with the unlabeled analyte in experimental samples.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key processes related to the analysis and use of this compound.

analytical_workflow cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Identity & Purity Analysis cluster_2 Phase 3: Certification & Release raw_material Raw Material Receipt visual_check Visual Inspection (Appearance) raw_material->visual_check solubility_test Solubility Test visual_check->solubility_test nmr Identity Confirmation (1H NMR) solubility_test->nmr lcms Identity & Isotopic Purity (LC-MS/MS) nmr->lcms hplc Chemical Purity (HPLC-UV) lcms->hplc gc Residual Solvents (GC-HS) hplc->gc data_review Data Review & Compliance Check gc->data_review generate_coa Certificate of Analysis Generation data_review->generate_coa final_release Batch Release generate_coa->final_release efavirenz_metabolism cluster_assay Bioanalytical Assay efavirenz Efavirenz hydroxy_8 8-Hydroxyefavirenz (Major Metabolite) efavirenz->hydroxy_8 CYP2B6 (major) hydroxy_7 7-Hydroxyefavirenz (Minor Metabolite) efavirenz->hydroxy_7 CYP2A6, CYP2B6 quantification LC-MS/MS Quantification hydroxy_8->quantification internal_standard O-tert-Butyl-2-hydroxy Efavirenz-d5 (Internal Standard) internal_standard->quantification  Correction Factor

References

An In-depth Technical Guide to the Synthesis and Characterization of O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of O-tert-Butyl-2-hydroxy Efavirenz-d5, a crucial labeled internal standard for pharmacokinetic and metabolic studies of Efavirenz. This document details the proposed synthetic pathway, experimental protocols, and in-depth analytical characterization.

Introduction

This compound is a stable isotope-labeled analog of a potential metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The incorporation of five deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring and the presence of an O-tert-butyl group make it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its distinct mass allows for clear differentiation from the unlabeled endogenous analyte, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.

Molecular Structure:

  • Systematic Name: tert-Butyl (4-chloro-2-((4-(cyclopropyl-d5)-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate)

  • Molecular Formula: C₁₈H₁₄D₅ClF₃NO₃

  • Molecular Weight: 394.83 g/mol [1]

Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of key deuterated and functionalized intermediates. The proposed pathway leverages established organic chemistry reactions, including the synthesis of deuterated cyclopropylacetylene (B33242), a nucleophilic addition, and a tert-butylation reaction.

Synthesis_Pathway cluster_deuteration Deuterated Intermediate Synthesis cluster_core_synthesis Efavirenz Analog Core Synthesis cluster_final_modification Final Modification A 5-Chloro-1-pentyne-d6 B Cyclopropylacetylene-d5 A->B n-BuLi Cyclization D 2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol B->D n-BuLi, then add to C C 2-Amino-5-chlorobenzotrifluoride C->D E 2-Hydroxy Efavirenz-d5 D->E Phosgene (B1210022) equivalent Cyclization F This compound E->F Isobutylene (B52900), H₂SO₄ (tert-butylation)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section details the proposed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Cyclopropylacetylene-d5

The synthesis of the deuterated cyclopropylacetylene intermediate is a critical step. While various methods exist for the non-deuterated analog, a common approach involves the cyclization of a halo-alkyne. A plausible route for the deuterated version starts from a deuterated precursor.

Materials:

  • 5-Chloro-1-pentyne-d6

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • A solution of 5-chloro-1-pentyne-d6 in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Two equivalents of n-BuLi in hexanes are added dropwise, maintaining the temperature below -70 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure to yield crude cyclopropylacetylene-d5.

Synthesis of 2-Hydroxy Efavirenz-d5

This step involves the coupling of the deuterated cyclopropylacetylene with the trifluoromethyl ketone precursor, followed by cyclization to form the benzoxazinone (B8607429) ring.

Materials:

Procedure:

  • A solution of cyclopropylacetylene-d5 in anhydrous THF is cooled to -78 °C.

  • One equivalent of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of 2-amino-5-chlorobenzotrifluoride in anhydrous THF is added dropwise, and the reaction is stirred for 2 hours at -78 °C before warming to room temperature.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried, and the solvent is evaporated to yield the crude amino alcohol intermediate.

  • The crude intermediate is dissolved in THF, and triethylamine is added. The solution is cooled to 0 °C.

  • A solution of a phosgene equivalent in THF is added dropwise, and the reaction is stirred for 4 hours.

  • The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 2-Hydroxy Efavirenz-d5.

O-tert-butylation of 2-Hydroxy Efavirenz-d5

The final step is the introduction of the tert-butyl group onto the hydroxyl group of the carbamate.

Materials:

Procedure:

  • 2-Hydroxy Efavirenz-d5 is dissolved in anhydrous dichloromethane and cooled to 0 °C.

  • A catalytic amount of concentrated sulfuric acid is added.

  • Liquefied isobutylene is added, and the reaction vessel is sealed and stirred at room temperature for 24 hours.

  • The reaction is quenched with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield this compound.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity, purity, and isotopic enrichment.

Analytical Workflow

Analytical_Workflow Start Synthesized Product HPLC HPLC Purity Analysis Start->HPLC Purity Assessment MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation NMR NMR Spectroscopy Start->NMR Structural Elucidation Final Characterized Compound HPLC->Final MS->Final NMR->Final

Caption: Analytical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >98%
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), positive mode
Expected [M+H]⁺ m/z 395.15 (calculated for C₁₈H₁₅D₅ClF₃NO₃)
Isotopic Pattern Characteristic pattern for one chlorine atom
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural elucidation and to confirm the positions of the deuterium atoms.

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic-H
~7.3dd1HAromatic-H
~7.1d1HAromatic-H
~6.9s1HNH
~1.5s9HC(CH₃)₃
~0.9-1.2m1HCyclopropyl-H

Note: The signals for the deuterated cyclopropyl protons are expected to be absent or significantly reduced in the ¹H NMR spectrum.

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152C=O
~140-120Aromatic-C
~124 (q)CF₃
~85C(O)C(CH₃)₃
~78C-CF₃
~28C(CH₃)₃
~8-10Cyclopropyl-C (may show C-D coupling)

²H NMR (76 MHz, CHCl₃):

A deuterium NMR spectrum should show signals corresponding to the deuterium atoms on the cyclopropyl ring, confirming their incorporation.

Conclusion

This technical guide outlines a plausible and robust pathway for the synthesis and comprehensive characterization of this compound. The detailed experimental protocols and analytical methods provide a strong foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to produce and validate this essential internal standard. The use of such well-characterized labeled compounds is paramount for the generation of high-quality bioanalytical data in drug development.

References

O-tert-Butyl-2-hydroxy Efavirenz-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. Due to its structural similarity and mass difference from the parent compound, it serves as an ideal internal standard for the quantitative analysis of Efavirenz in various biological matrices. The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical mass spectrometry to improve the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the application of this compound as an internal standard, including detailed experimental protocols and performance data. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from studies utilizing other deuterated Efavirenz analogs, such as Efavirenz-d5 and ¹³C₆-Efavirenz, which are expected to have very similar analytical behavior.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₈H₂₀D₅F₃N₂O₂
Molecular Weight 389.44 g/mol
Isotopic Purity Typically ≥98%
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile (B52724), and other organic solvents

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of Efavirenz in biological samples is most commonly achieved using LC-MS/MS due to its high sensitivity and selectivity. The following sections detail a typical experimental protocol.

Experimental Workflow

The general workflow for the analysis of Efavirenz using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Figure 1: General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (Plasma, Hair, etc.) spike Spike with this compound start->spike extract Extraction (Protein Precipitation, SPE, LLE) spike->extract evap Evaporation & Reconstitution extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: General workflow for bioanalysis of Efavirenz.

Detailed Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Protein precipitation is a common and rapid method for plasma samples.

  • Materials:

    • Biological matrix (e.g., human plasma)

    • This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

    • Precipitating agent (e.g., acetonitrile)

    • Vortex mixer

    • Centrifuge

  • Protocol (Protein Precipitation):

    • Pipette a known volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.

    • Add a small volume of the this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).

    • Add three volumes of cold acetonitrile (e.g., 300 µL).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reverse-phase C18 column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analyte and internal standard.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

Chromatographic Performance

ParameterTypical Value
Retention Time of Efavirenz 2.5 - 3.5 min
Retention Time of Deuterated IS 2.5 - 3.5 min (slightly earlier than Efavirenz)
Total Run Time 5 - 8 min

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz 316.1244.1Positive
Efavirenz-d5 (representative) 321.1249.1Positive

Logical Relationship of MRM

G Figure 2: MRM Detection Logic cluster_efavirenz Efavirenz cluster_is This compound cluster_detection Detection efv_pre Precursor Ion (m/z 316.1) efv_frag Fragmentation efv_pre->efv_frag efv_pro Product Ion (m/z 244.1) efv_frag->efv_pro detector Detector efv_pro->detector is_pre Precursor Ion (m/z ~321.1) is_frag Fragmentation is_pre->is_frag is_pro Product Ion (m/z ~249.1) is_frag->is_pro is_pro->detector

Caption: Logic of MRM for Efavirenz and its internal standard.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on application1 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5 - 8.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.0 - 10.0%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.0 to +7.5%
Recovery Consistent and reproducible> 85%
Matrix Effect MinimalCV of IS-normalized matrix factor < 15%
Stability Stable under various storage conditionsStable for at least 3 freeze-thaw cycles and 24 hours at room temperature

This compound is a suitable internal standard for the quantification of Efavirenz in biological matrices by LC-MS/MS. Its use ensures high accuracy and precision by compensating for variations during sample processing and analysis. The methodologies outlined in this guide provide a robust framework for the development and validation of bioanalytical methods for Efavirenz, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Researchers and drug development professionals can adapt these protocols to their specific laboratory settings and analytical requirements.

Deuterated Efavirenz Analogs: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy. However, its clinical utility can be hampered by neuropsychiatric side effects and inter-individual pharmacokinetic variability, largely attributed to its metabolism by cytochrome P450 enzymes, particularly CYP2B6. Strategic deuteration of Efavirenz represents a promising approach to mitigate these limitations by improving its metabolic stability. This technical guide provides an in-depth overview of deuterated Efavirenz analogs for research purposes, summarizing available data, proposing detailed experimental protocols, and outlining key biological pathways. While direct comparative data for deuterated analogs remains limited in publicly accessible literature, this paper collates existing knowledge on Efavirenz and the principles of deuteration to provide a foundational resource for researchers in this field.

Introduction: The Rationale for Deuterating Efavirenz

Efavirenz is extensively metabolized in the liver, primarily by CYP2B6, to form hydroxylated metabolites that are subsequently glucuronidated and excreted.[1][2] This metabolic pathway is a key determinant of the drug's pharmacokinetic profile and is associated with significant inter-individual variability due to genetic polymorphisms in the CYP2B6 gene.[3][4] Furthermore, certain metabolites have been linked to toxicity.[5]

The "Kinetic Isotope Effect" is a well-established principle in medicinal chemistry where the replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a site of metabolic oxidation can significantly slow down the rate of metabolism.[5] This is because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. By selectively deuterating Efavirenz at positions susceptible to enzymatic attack, it is possible to create analogs with improved metabolic stability. This can lead to:

  • Reduced metabolic clearance and longer half-life: Potentially allowing for lower or less frequent dosing.

  • Decreased formation of toxic metabolites: Leading to an improved safety profile.

  • More predictable pharmacokinetic profiles: Reducing inter-individual variability.

  • Reduced drug-drug interactions: By lessening the metabolic burden on key enzymes.[6]

One study has suggested that deuteration of Efavirenz at the propargylic position can inhibit enzymatic oxidation, leading to a reduction in potentially nephrotoxic metabolites.[5]

Synthesis of Deuterated Efavirenz Analogs

While specific, detailed protocols for the synthesis of various deuterated Efavirenz analogs are not widely published, the general synthetic routes for Efavirenz can be adapted by incorporating deuterated starting materials or reagents. The core synthesis of Efavirenz involves the construction of the benzoxazinone (B8607429) ring system and the stereoselective addition of the cyclopropylacetylene (B33242) side chain.[1][7][8][9][10]

Proposed Synthetic Strategy for Efavirenz-d4 (Deuterated Cyclopropyl (B3062369) Ring)

A plausible approach for the synthesis of an Efavirenz analog with a deuterated cyclopropyl ring (Efavirenz-d4) would involve the use of deuterated cyclopropylacetylene. The overall synthesis can be outlined as follows:

G A 4-Chloroaniline (B138754) D Intermediate Ketone A->D Acylation B Deuterated Cyclopropylacetylene E Addition Reaction B->E C Trifluoroacetic Anhydride C->D D->E Grignard or similar addition F Chiral Resolution E->F Separation of enantiomers G Cyclization F->G Carbonyldiimidazole or phosgene (B1210022) equivalent H Efavirenz-d4 G->H

Caption: Proposed synthetic workflow for Efavirenz-d4.

Experimental Protocol: A General Framework

The following is a generalized protocol that can be adapted for the synthesis of deuterated Efavirenz analogs. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for each specific deuterated intermediate.

  • Preparation of the Deuterated Side Chain: Synthesize the desired deuterated cyclopropylacetylene. This may involve deuteration of a suitable precursor using methods such as catalytic exchange with deuterium gas or reduction with a deuterated reducing agent.

  • Formation of the Benzoxazinone Core: React 4-chloroaniline with a suitable trifluoroacetylating agent to form the key ketone intermediate.

  • Addition of the Deuterated Side Chain: Perform a stereoselective addition of the lithiated deuterated cyclopropylacetylene to the ketone intermediate. Chiral ligands can be employed to control the stereochemistry at the quaternary carbon center.

  • Cyclization: Cyclize the resulting amino alcohol intermediate to form the final benzoxazinone ring of the deuterated Efavirenz analog, often using an agent like carbonyldiimidazole.[8]

  • Purification: Purify the final product using techniques such as column chromatography and recrystallization. Characterization should be performed using NMR, mass spectrometry, and HPLC to confirm the structure and isotopic enrichment.

In Vitro and In Vivo Evaluation

A comprehensive evaluation of deuterated Efavirenz analogs is crucial to determine their potential benefits over the parent compound. This involves a series of in vitro and in vivo studies.

In Vitro Antiviral Activity

The primary mechanism of action of Efavirenz is the inhibition of HIV-1 reverse transcriptase (RT).[11] The antiviral potency of deuterated analogs should be assessed to ensure that deuteration does not negatively impact its primary pharmacological activity.

Table 1: Antiviral Activity of Efavirenz

ParameterValueCell Line/Assay ConditionReference
IC50 1.4 µMHIV RT Activity Assay
IC90 11.7 µMHIV RT Activity Assay
IC90 0.7-7 nMHIV-1 infected microglia[12]
IC50 (Wild-type HIV) 0.51 ng/mL[13][14]
Ki 2.93 nMWild-type HIV-1 RT
IC95 1.5 nMHIV-1 replication in cell culture

Note: Data for deuterated Efavirenz analogs are not currently available in the public domain. The above data for Efavirenz serves as a benchmark for comparison.

  • Reagents: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, dNTPs (with radiolabeled or fluorescently labeled dTTP), test compounds (deuterated and non-deuterated Efavirenz), and assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the assay buffer, template-primer, dNTPs, and the test compound. c. Initiate the reaction by adding HIV-1 RT. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction and quantify the amount of incorporated labeled dTTP. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G A Prepare Reagents (RT, Template, dNTPs) C Reaction Setup in Microplate A->C B Serial Dilution of Deuterated Efavirenz Analogs B->C D Incubation at 37°C C->D E Quantify RT Activity D->E F Calculate IC50 E->F

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

In Vitro Metabolic Stability

The primary rationale for deuteration is to improve metabolic stability. Therefore, a direct comparison of the metabolic fate of deuterated and non-deuterated Efavirenz in the presence of liver microsomes or recombinant CYP enzymes is essential.

  • Reagents: Human liver microsomes or recombinant human CYP2B6, NADPH regenerating system, test compounds, and a control substrate for CYP2B6 (e.g., bupropion).

  • Procedure: a. Pre-incubate the test compounds with the microsomes/recombinant enzyme in a buffer. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Incubate at 37°C with shaking. d. At various time points, quench the reaction (e.g., with acetonitrile). e. Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites (e.g., 8-hydroxyefavirenz). f. Calculate the in vitro half-life and intrinsic clearance.

G A Incubate Deuterated Analog with Liver Microsomes/CYP2B6 B Initiate Reaction with NADPH A->B C Time-course Sampling and Quenching B->C D LC-MS/MS Analysis C->D E Determine Metabolic Stability (Half-life, Clearance) D->E

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Studies

Animal models, such as rats, are valuable for assessing the in vivo pharmacokinetic properties of deuterated Efavirenz analogs.

Table 2: Pharmacokinetic Parameters of Efavirenz in Rats

DoseRouteCLp (mL/min/kg)Vdss (L/kg)T1/2 (h)Bioavailability (%)Reference
2 mg/kgi.v.675.01-[15]
5 mg/kgi.v.675.01-[15]
15 mg/kgi.v.43 (reduced by 36%)---[15]
10 mg/kgp.o.---16[15]

Note: This table presents data for non-deuterated Efavirenz. A comparative study with deuterated analogs is necessary to quantify the impact of deuteration on these parameters.

A study on a deuterated Efavirenz analog (efavirenz-d1) in rats showed a significant reduction in a major urinary metabolite compared to the non-deuterated parent drug (4.0 ± 1.1 µg/mL vs. 28.1 ± 13.0 µg/mL). This was accompanied by a marked decrease in renal cortical epithelial cell necrosis, indicating a potential reduction in toxicity.[5]

  • Animals: Use a suitable strain of laboratory rats (e.g., Sprague-Dawley).

  • Dosing: Administer the deuterated and non-deuterated Efavirenz analogs via intravenous (i.v.) and oral (p.o.) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the parent drug and its major metabolites in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).

Signaling Pathways and Mechanism of Action

The primary molecular target of Efavirenz is HIV-1 reverse transcriptase. Efavirenz is a non-nucleoside inhibitor, meaning it binds to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits its function.[11] Deuteration is not expected to alter this fundamental mechanism of action.

G cluster_0 HIV Life Cycle cluster_1 Efavirenz Action A HIV Virion C Viral RNA A->C Enters B Host Cell D Reverse Transcription C->D E Viral DNA D->E F Integration into Host Genome E->F G Provirus F->G H Transcription & Translation G->H I New Viral Proteins and RNA H->I J Assembly and Budding I->J K New HIV Virion J->K L Deuterated Efavirenz Analog N Inhibition L->N M HIV-1 Reverse Transcriptase M->N N->D

Caption: Mechanism of action of deuterated Efavirenz analogs.

Conclusion and Future Directions

Deuterated Efavirenz analogs hold significant promise for improving the safety and pharmacokinetic profile of this widely used antiretroviral agent. The foundational principle of the kinetic isotope effect provides a strong rationale for pursuing this strategy. While comprehensive preclinical and clinical data on specific deuterated analogs are still emerging, the experimental frameworks outlined in this guide provide a clear path for their evaluation.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and in vitro screening of a broader range of deuterated Efavirenz analogs to identify candidates with the most favorable metabolic profiles and retained antiviral potency.

  • Comprehensive Preclinical Evaluation: In-depth in vivo pharmacokinetic and toxicology studies in relevant animal models to confirm the benefits observed in vitro.

  • Clinical Investigation: Well-designed clinical trials to evaluate the safety, tolerability, and pharmacokinetics of lead deuterated Efavirenz candidates in healthy volunteers and HIV-infected individuals.

The development of deuterated Efavirenz analogs represents a valuable opportunity to optimize a proven therapeutic agent, potentially offering a safer and more effective treatment option for people living with HIV.

References

Navigating the Landscape of O-tert-Butyl-2-hydroxy Efavirenz-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-tert-Butyl-2-hydroxy Efavirenz-d5, a deuterated analog of a key Efavirenz (B1671121) metabolite. This document serves as a critical resource for researchers engaged in pharmacokinetic studies, metabolic profiling, and drug development involving Efavirenz. Below, we detail available suppliers, pricing, and delve into the metabolic pathways of the parent compound, offering insights relevant to the study of its deuterated metabolites.

Supplier and Pricing Overview

The acquisition of stable isotope-labeled internal standards is a critical step in quantitative bioanalysis. This compound is available from a select number of specialized chemical suppliers. While pricing is often subject to quotation, the following table summarizes the available information to aid in procurement planning.

SupplierCatalog NumberMolecular FormulaMolecular WeightPurityAvailabilityPrice (USD)
Veeprho DVE001567C18H14D5ClF3NO3394.83 g/mol N/AIn StockRequest a Quote
LGC Standards N/AN/AN/AN/AN/ARequest a Quote
Omsynth Lifesciences OM_3566C18H14D5ClF3NO3394.83 g/mol 98.40%In-stockRequest a Quote
Mithridion N/AN/AN/AN/AN/A$549.60 (for 1mg)[1]

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to obtain formal quotations.

Experimental Protocols

Synthesis of Efavirenz

The synthesis of Efavirenz is a multi-step process that has been well-documented in scientific literature. A common synthetic route involves the reaction of 4-chloro-2-(2-cyclopropyl-ethynyl)-5-(trifluoromethyl)aniline with a source of a carbonyl group, such as phosgene (B1210022) or a phosgene equivalent, to form the cyclic carbamate (B1207046) structure. The introduction of the deuterated tert-butyl group at the 2-hydroxy position would necessitate a modification of the final steps of a synthesis that proceeds through a 2-hydroxy Efavirenz intermediate or a post-synthesis derivatization, though specific protocols for this deuterated analog are proprietary to the manufacturers.

Analytical Methodologies for Efavirenz

The quantitative analysis of Efavirenz and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity. While a specific protocol for this compound is not publicly detailed, a general workflow for the analysis of Efavirenz metabolites would involve:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix (e.g., plasma, urine).

  • Chromatographic Separation: Reversed-phase HPLC using a C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) and water with formic acid.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for the analyte and the internal standard (in this case, this compound).

Spectrophotometric methods have also been described for the determination of Efavirenz in pharmaceutical formulations, which are based on colorimetric reactions.

Metabolic Pathways of Efavirenz

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation, and a comprehensive understanding of this is crucial for interpreting studies that use deuterated standards of its metabolites.

The primary route of Efavirenz metabolism is the 8-hydroxylation to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by the CYP2B6 isozyme.[2][3][4] This major metabolite is then further hydroxylated to 8,14-dihydroxyefavirenz, also by CYP2B6.[2] A minor metabolic pathway involves the 7-hydroxylation of Efavirenz, which is mediated by CYP2A6.[2][4] These hydroxylated metabolites can then undergo glucuronidation, a phase II metabolic reaction, to form more water-soluble conjugates that are excreted in the urine.[2] Efavirenz itself can also be directly conjugated with glucuronic acid. Efavirenz is also known to be an inducer of CYP2B6 and CYP3A4, which can affect its own metabolism and that of other co-administered drugs.[2][5]

Below is a diagram illustrating the metabolic pathway of Efavirenz.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy8_Efavirenz 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Hydroxy8_Efavirenz CYP2B6 (major) CYP3A4, CYP3A5, CYP1A2, CYP2A6 (minor) Hydroxy7_Efavirenz 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Hydroxy7_Efavirenz CYP2A6 Dihydroxy_Efavirenz 8,14-dihydroxyefavirenz Hydroxy8_Efavirenz->Dihydroxy_Efavirenz CYP2B6 Glucuronide_Conjugates Glucuronide Conjugates Hydroxy8_Efavirenz->Glucuronide_Conjugates Hydroxy7_Efavirenz->Glucuronide_Conjugates Dihydroxy_Efavirenz->Glucuronide_Conjugates Excretion Excretion (Urine) Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of an analyte like a hydroxylated Efavirenz metabolite in a biological sample using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for metabolite quantification.

References

Technical Guide: Isotopic Purity of O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and the critical process of determining the isotopic purity of O-tert-Butyl-2-hydroxy Efavirenz-d5. This deuterated analog of an Efavirenz metabolite is a crucial internal standard for pharmacokinetic and metabolism studies. Ensuring its isotopic purity is paramount for the accuracy and reliability of quantitative bioanalytical methods.

Introduction

This compound is a stable isotope-labeled derivative of a major metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The introduction of five deuterium (B1214612) atoms into the molecule allows it to be used as an ideal internal standard in mass spectrometry-based bioanalysis. The co-elution of the deuterated standard with the non-labeled analyte allows for precise quantification by correcting for matrix effects and variations in sample processing. The chemical purity of this standard is important, but its isotopic purity—the extent to which the molecule is enriched with the desired number of deuterium atoms—is a critical parameter that directly impacts the accuracy of experimental results.

Quantitative Data: Isotopic Purity

While specific batch data for isotopic distribution can vary, a representative analysis of a high-purity batch of this compound would be expected to show the following distribution of deuterated species. The primary species is the d5 isotopologue, with minor contributions from lower deuterated forms. The chemical purity for this compound is typically high, for instance, one supplier notes a purity of 98.40%[1].

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDeuterium Atoms (n)Representative MassRelative Abundance (%)
d00389.83< 0.1
d11390.83< 0.5
d22391.83< 1.0
d33392.83< 2.0
d44393.83~ 5.0
d55394.83> 90.0

Note: This data is representative. Actual batch-to-batch isotopic distribution must be determined experimentally.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques that can differentiate between the various isotopologues.[2][3][4]

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary method for assessing isotopic purity due to its sensitivity and ability to resolve small mass differences.[3][4]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.

  • Infusion and Data Acquisition: The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The mass spectrometer is operated in positive ion mode, and full scan spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 380-410).

  • Data Analysis:

    • The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion for each isotopologue (d0 to d5).

    • The peak intensity for each isotopologue is measured.

    • The relative abundance of each isotopologue is calculated as a percentage of the total intensity of all isotopologue peaks.

    • Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) may be applied for higher accuracy.

Protocol 2: Isotopic Purity and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location of the deuterium labels and can also be used to estimate isotopic purity.

  • Sample Preparation: A sufficient amount of the deuterated standard (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte's signals of interest.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.

    • The residual proton signals in the deuterated positions can be integrated and compared to the integration of a non-deuterated signal in the molecule to estimate the percentage of non-deuterated species.

  • ²H NMR Analysis:

    • A deuterium NMR spectrum is acquired.

    • This provides direct evidence of the presence of deuterium and can confirm the chemical environment of the deuterium atoms.

  • ¹³C NMR Analysis:

    • The signals for carbon atoms attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and an upfield shift compared to the non-deuterated compound. This provides further confirmation of the deuteration positions.

Synthesis of this compound

While the precise, proprietary synthesis methods for commercial this compound are not publicly available, a plausible synthetic route can be conceptualized based on known syntheses of Efavirenz and its metabolites. The key step is the introduction of the deuterated cyclopropyl (B3062369) group.

A potential synthetic pathway would likely involve the following key transformations:

  • Synthesis of Deuterated Cyclopropylacetylene (B33242): The d5-cyclopropylacetylene is a critical deuterated building block. This could be synthesized from a deuterated precursor, such as d6-isopropanol, through a series of steps to form the deuterated cyclopropane (B1198618) ring.

  • Coupling Reaction: The deuterated cyclopropylacetylene would then be coupled with a suitable Efavirenz precursor.

  • Hydroxylation and Protection: Subsequent steps would involve the hydroxylation of the tertiary carbon and the introduction of the O-tert-butyl protecting group.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

G Experimental Workflow for Isotopic Purity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hrms_workflow HRMS Data Processing cluster_nmr_workflow NMR Data Processing cluster_result Final Report a O-tert-Butyl-2-hydroxy Efavirenz-d5 Sample b Dissolve in Appropriate Solvent a->b c High-Resolution Mass Spectrometry (HRMS) b->c d Nuclear Magnetic Resonance (NMR) b->d e Acquire Full Scan Spectrum c->e i Acquire 1H, 2H, and 13C Spectra d->i f Identify Isotopologue Peaks (d0 to d5) e->f g Calculate Relative Abundance f->g h Determine Isotopic Purity g->h l Certificate of Analysis with Isotopic Distribution Table h->l j Confirm Deuteration Positions i->j k Estimate Purity from Residual Signals j->k k->l

Caption: Workflow for Isotopic Purity Analysis.

G Logical Relationship of Purity Concepts A Overall Sample Purity B Chemical Purity A->B C Isotopic Purity A->C D Non-deuterated Impurities B->D Determines E Lower Isotopologues (d0, d1, d2, d3, d4) C->E Quantifies

Caption: Relationship between Chemical and Isotopic Purity.

References

The Role of O-tert-Butyl-2-hydroxy Efavirenz-d5 in Advancing Efavirenz Metabolite Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies for the study of Efavirenz (B1671121) metabolites, with a special focus on the role of deuterated internal standards, exemplified by O-tert-Butyl-2-hydroxy Efavirenz-d5. Efavirenz is a cornerstone of antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document details the metabolic pathways of Efavirenz, presents comprehensive experimental protocols for the quantification of its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses the critical role of stable isotope-labeled internal standards in ensuring analytical accuracy and precision.

Introduction: The Importance of Efavirenz Metabolite Analysis

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the treatment of HIV-1 infection.[1] The clinical response to Efavirenz can vary significantly among patients, a variability attributed in part to genetic polymorphisms in drug-metabolizing enzymes.[2] Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2B6 playing a major role.[2] The resulting metabolites are subsequently glucuronidated and excreted.[3]

The primary hydroxylated metabolites, 8-hydroxyefavirenz (B1664214) (8-OH-EFV) and 8,14-dihydroxyefavirenz (B8820817), have been the subject of numerous studies due to their potential association with the neuropsychiatric side effects experienced by some patients.[4][5] Therefore, accurate quantification of Efavirenz and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and investigating the correlation between metabolite concentrations and clinical outcomes.

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis, as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, thus providing reliable correction.[6] this compound is a deuterated analog of a hydroxylated Efavirenz metabolite. The "O-tert-Butyl" moiety is likely a protecting group for the hydroxyl group, potentially enhancing the compound's stability for use as a robust internal standard in bioanalytical assays. The deuterium (B1214612) labeling (d5) provides the necessary mass shift for differentiation from the endogenous, non-labeled metabolites by the mass spectrometer.

Efavirenz Metabolic Pathway

Efavirenz undergoes extensive phase I and phase II metabolism. The primary metabolic pathway involves hydroxylation, followed by glucuronidation. The major metabolites include:

  • 8-hydroxyefavirenz (8-OH-EFV): The principal oxidative metabolite formed predominantly by CYP2B6.[2]

  • 7-hydroxyefavirenz (7-OH-EFV): A minor metabolite.

  • 8,14-dihydroxyefavirenz: A secondary metabolite formed from the further hydroxylation of 8-OH-EFV.[3]

  • Glucuronide Conjugates: The hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds for excretion.[3]

The following diagram illustrates the primary metabolic pathway of Efavirenz.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy_EFV_8 8-hydroxyefavirenz Efavirenz->Hydroxy_EFV_8 CYP2B6 (major) CYP3A4, CYP1A2 (minor) Hydroxy_EFV_7 7-hydroxyefavirenz Efavirenz->Hydroxy_EFV_7 CYP2A6 Dihydroxy_EFV 8,14-dihydroxyefavirenz Hydroxy_EFV_8->Dihydroxy_EFV CYP2B6 Glucuronide_8_OH 8-OH-EFV Glucuronide Hydroxy_EFV_8->Glucuronide_8_OH UGTs Glucuronide_8_14_diOH 8,14-diOH-EFV Glucuronide Dihydroxy_EFV->Glucuronide_8_14_diOH UGTs Excretion Excretion (Urine) Glucuronide_8_OH->Excretion Glucuronide_8_14_diOH->Excretion

Primary metabolic pathway of Efavirenz.

Experimental Protocol: Quantification of Efavirenz and its Hydroxylated Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from the validated method described by Bae et al. (2009) for the simultaneous determination of Efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz.

Materials and Reagents
  • Efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz reference standards

  • This compound (or another suitable deuterated internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • β-glucuronidase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Sodium carbonate buffer (0.1 M, pH 9.4)

  • Ethyl acetate

Sample Preparation
  • Enzymatic Hydrolysis (for total metabolite concentration):

    • To 200 µL of plasma sample, add 2 mL of 0.2 M sodium acetate buffer (pH 5.0) containing 500 U of β-glucuronidase.

    • Incubate at 37°C for 17 hours to deconjugate the glucuronidated metabolites.[3]

  • Internal Standard Spiking:

    • Spike the samples with a working solution of this compound in methanol.

  • Liquid-Liquid Extraction:

    • Alkalinize the sample with 1 mL of 0.1 M sodium carbonate buffer (pH 9.4).[3]

    • Add 5 mL of ethyl acetate and vortex for 5 minutes.[3]

    • Centrifuge at 2,000 x g for 10 minutes.[3]

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: An HPLC system capable of delivering a gradient flow.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: Mass Spectrometry Parameters

The following table summarizes the MRM transitions and collision energies for the analysis of Efavirenz and its hydroxylated metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Efavirenz314.0244.0-25
8-hydroxyefavirenz330.0258.0-25
8,14-dihydroxyefavirenz346.0262.0-25
This compound (Hypothetical)399.2 (deprotected)263.0~-25

Note: The parameters for this compound are hypothetical and would need to be optimized experimentally. The precursor ion assumes in-source deprotection of the tert-butyl group.[3]

Experimental Workflow

The following diagram outlines the general workflow for a typical Efavirenz metabolite study using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with O-tert-Butyl-2-hydroxy Efavirenz-d5 Plasma_Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike_IS->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon LC_Separation Chromatographic Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation (Analyte/IS Ratio) Calibration->Quantification Result Pharmacokinetic/ Metabolite Data Quantification->Result

Workflow for Efavirenz metabolite quantification.

Conclusion

The accurate quantification of Efavirenz and its metabolites is essential for advancing our understanding of its pharmacology and for personalizing HIV therapy. The use of stable isotope-labeled internal standards, such as this compound, is indispensable for robust and reliable bioanalytical methods. The detailed LC-MS/MS protocol and workflow presented in this guide provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. By employing these methodologies, the scientific community can continue to unravel the complexities of Efavirenz disposition and its clinical implications.

References

Methodological & Application

Application Note: Quantitative Analysis of O-tert-Butyl-2-hydroxy Efavirenz-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of O-tert-Butyl-2-hydroxy Efavirenz-d5, a potential internal standard for the bioanalysis of 2-hydroxy Efavirenz (B1671121), a metabolite of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The method is intended for use in pharmacokinetic and drug metabolism studies.

Introduction

Efavirenz is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Monitoring the plasma concentrations of Efavirenz and its metabolites is essential for optimizing therapeutic outcomes and minimizing adverse effects, which are sometimes linked to high plasma concentrations.[2] The metabolism of Efavirenz is complex, involving hydroxylation at various positions, followed by glucuronidation.[3]

Accurate quantification of these metabolites in biological matrices requires a robust and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high selectivity, sensitivity, and speed.[4] A stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. This protocol describes a method for the analysis of this compound, designed to serve as an internal standard for the quantification of the corresponding non-deuterated metabolite.

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Spiking (with Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant dilution Dilution supernatant->dilution injection Injection into LC-MS/MS dilution->injection Prepared Sample separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Reference standard for the analyte of interest (e.g., 2-hydroxy Efavirenz)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

  • Intermediate Stock Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to prepare intermediate stocks at appropriate concentrations.

  • Working Internal Standard Solution (100 ng/mL): Dilute the IS intermediate stock with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate intermediate stock solutions into blank human plasma.[4]

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or HPLC vial.

  • Add 100 µL of water with 0.1% formic acid to the supernatant.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
HPLC System Shimadzu LC-20AD or equivalent
Column Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 10 µL
Column Temperature 40°C[4]
Autosampler Temp. 15°C[4]
Gradient Program As described in the table below

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00982
1.50298
3.00298
3.10982
5.00982
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Negative[4][5]
Ion Spray Voltage -4500 V
Source Temperature 500°C[1]
Detection Mode Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi[1]
Nebulizer Gas 60 psi[1]
Heater Gas 60 psi[1]

MRM Transitions (Hypothetical)

The following MRM transitions for this compound are hypothetical and should be optimized empirically by infusing the standard into the mass spectrometer. They are based on the known fragmentation of Efavirenz and its hydroxylated metabolites.[6]

Analyte (Internal Standard)Q1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
This compound406.2332.1150-28
This compound406.2276.1150-35

Method Validation and Performance Characteristics

A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. The following table summarizes typical performance characteristics for bioanalytical methods of Efavirenz and its metabolites.[4][7]

ParameterTypical Acceptance Criteria/Results
Linearity Range 1 - 2,500 ng/mL (r² > 0.99)[4]
Lower Limit of Quantitation (LLOQ) 1 ng/mL, with accuracy and precision within ±20%[4]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[4]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[4]
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[4][7]
Recovery Consistent, precise, and reproducible. Typically >70%.
Matrix Effect Assessed and minimized; IS should track and correct for any ion suppression/enhancement.[1]
Stability Stable under expected storage and processing conditions (e.g., freeze-thaw, bench-top).[4]

Data Analysis and Reporting

  • Quantification: Peak area ratios of the analyte to the internal standard are used for quantification.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.

  • Concentration Calculation: The concentrations of the analyte in QC and unknown samples are calculated from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described methodology, based on protein precipitation and a rapid chromatographic separation, offers a robust framework for high-throughput bioanalysis in a research or drug development setting. The method parameters should be fully optimized and validated on the specific instrumentation used to ensure reliable and accurate results.

References

Application Notes and Protocols for Efavirenz Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Efavirenz (B1671121) (EFV) from human plasma for quantitative analysis. The described methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction, which are commonly employed prior to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infections. Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy and minimize toxicity, as plasma concentrations can vary significantly among individuals. Accurate quantification of Efavirenz in human plasma requires robust and reliable sample preparation methods to remove interfering endogenous substances such as proteins and lipids. This document outlines validated protocols for the extraction of Efavirenz from human plasma.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.

Experimental Protocol
  • Sample Thawing: Thaw frozen human plasma samples on ice or at 4°C.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Diclofenac sodium or a fluorinated analog of EFV) to the plasma sample.[1][2]

  • Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to the plasma sample (a 2:1 ratio of solvent to plasma).[3] Other precipitants like a mixture of acetonitrile, methanol (B129727), and acetone (B3395972) (8:1:1) can also be used.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for at least 30 minutes.[4]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis by HPLC or LC-MS/MS.

G cluster_0 Protein Precipitation Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is precipitant Add 200 µL Acetonitrile is->precipitant vortex1 Vortex (1 min) precipitant->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into HPLC/LC-MS supernatant->analysis

Caption: Protein Precipitation Workflow for Efavirenz.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This method generally provides a cleaner extract compared to protein precipitation.

Experimental Protocol
  • Sample Thawing and Aliquoting: Thaw 100 µL of human plasma as previously described.[5]

  • Basification (Optional but Recommended): Add a small volume of a basic solution (e.g., 50 µL of 1 M NaOH) to the plasma to ensure Efavirenz is in its non-ionized form, enhancing its extraction into an organic solvent.

  • Internal Standard Spiking: Add the internal standard to the plasma sample.

  • Extraction Solvent Addition: Add 500 µL of an immiscible organic solvent such as diethyl ether or methyl-tert-butyl ether (MTBE).[3][5]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of Efavirenz into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the precipitated protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the chromatographic analysis.

  • Vortexing and Injection: Vortex the reconstituted sample for 30 seconds before injecting it into the analytical instrument.

G cluster_1 Liquid-Liquid Extraction Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is solvent Add 500 µL Diethyl Ether is->solvent vortex1 Vortex (2 min) solvent->vortex1 centrifuge Centrifuge (3,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC/LC-MS reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Efavirenz.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can yield very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte.

Experimental Protocol
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 1% formic acid in water.

  • Internal Standard Spiking: Add the internal standard to the pre-treated sample.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Efavirenz and the internal standard from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the analytical system.

G cluster_2 Solid-Phase Extraction Workflow condition Condition SPE Cartridge load Load Pre-treated Plasma condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC/LC-MS reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Efavirenz.

Quantitative Data Summary

The performance of each sample preparation method is summarized in the tables below. These values are compiled from various validated bioanalytical methods.

Table 1: Recovery and Matrix Effect
Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationEfavirenz92.7 - 94.1Not Reported[1]
Protein PrecipitationEfavirenz97.5 - 108.9Not Reported[6]
Liquid-Liquid ExtractionEfavirenz96.7 - 104.3Not Reported
Solid-Phase ExtractionEfavirenz~83Not Reported
Table 2: Linearity and Sensitivity
Preparation MethodAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Protein PrecipitationUPLC-MS/MS0.5 - 10,0000.5[2]
Protein PrecipitationHPLC-UV1 - 300,000100[7]
Liquid-Liquid ExtractionHPLC-UV100 - 10,000100[5]
Solid-Phase ExtractionLC-MS/MS25 - 15,00025[8]
Table 3: Precision and Accuracy
Preparation MethodPrecision (%CV)Accuracy (%Bias)Reference
Protein PrecipitationIntra-day: ≤5.1, Inter-day: ≤7.2-5.8 to 9.1[1]
Protein Precipitation<8-5.2 to 8.0[2]
Liquid-Liquid ExtractionIntra- and Inter-day: <10-8.33 to 8.33[8]
Solid-Phase ExtractionIntra- and Inter-day: <9.5Within ±8.33[8]

Conclusion

The choice of sample preparation method for Efavirenz quantification in human plasma depends on the desired level of sample cleanliness, sensitivity, and throughput. Protein precipitation is a fast and straightforward method suitable for high-throughput analysis, though it may result in a higher matrix effect. Liquid-liquid extraction offers a cleaner sample extract with good recovery. Solid-phase extraction provides the cleanest samples and is ideal for methods requiring high sensitivity, but it is more time-consuming and costly. The validation data presented demonstrates that all three methods, when properly optimized, can provide accurate and precise results for the quantification of Efavirenz in human plasma.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of O-tert-Butyl-2-hydroxy Efavirenz using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-tert-Butyl-2-hydroxy Efavirenz (B1671121) in a biological matrix, presumably plasma. Efavirenz is an essential non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[1] The monitoring of its metabolites is crucial for understanding its pharmacokinetics and potential toxicities.[2] This method employs O-tert-Butyl-2-hydroxy Efavirenz-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[3] The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters suitable for drug metabolism and pharmacokinetic studies.

Introduction

Efavirenz is extensively metabolized in the body, primarily through hydroxylation and subsequent glucuronidation.[2][4] The quantification of these metabolites is essential for a comprehensive understanding of the drug's disposition. O-tert-Butyl-2-hydroxy Efavirenz is one such metabolite. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[5][6] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for O-tert-Butyl-2-hydroxy Efavirenz.

Experimental

Materials and Reagents
  • O-tert-Butyl-2-hydroxy Efavirenz

  • This compound (Internal Standard)[3]

  • Methanol (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control biological matrix (e.g., human plasma)

Sample Preparation

A protein precipitation method is employed for sample preparation due to its simplicity and effectiveness.[7][8]

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.[9]

ParameterCondition
Column C18, 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 45°C
Injection Volume 10 µL
Gradient 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B and equilibrate for 2 min.
Total Run Time 6 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in negative electrospray ionization (ESI) mode, which has been shown to be effective for Efavirenz and its metabolites.[8][9][10]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions & Voltages See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-tert-Butyl-2-hydroxy Efavirenz330.1242.125
This compound335.1247.125

Note: The precursor ion for the hydroxylated metabolite is calculated based on the addition of an oxygen atom to the Efavirenz structure (m/z 314.2 -> 330.2, negative ion mode [M-H]-). The d5 internal standard would have a corresponding mass shift. Product ions are predicted based on known fragmentation patterns of Efavirenz, such as the loss of the tert-butyl group and other fragments.[1][8] Collision energies should be optimized for the specific instrument.

Results and Discussion

This method is designed to provide excellent linearity, accuracy, and precision over a clinically relevant concentration range. The use of a deuterated internal standard minimizes the impact of matrix effects, which can be a concern in biological sample analysis.[9] The chromatographic conditions are established to ensure baseline separation of the analyte from endogenous matrix components and other potential metabolites.

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Compensated by Internal Standard

Visualization of Protocols

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of O-tert-Butyl-2-hydroxy Efavirenz.

Compounds efavirenz Efavirenz (Parent Drug) metabolite O-tert-Butyl-2-hydroxy Efavirenz (Analyte) efavirenz->metabolite Metabolism is This compound (Internal Standard) metabolite->is Structural Analogue

Caption: Relationship between Efavirenz, its metabolite, and the internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of O-tert-Butyl-2-hydroxy Efavirenz in biological matrices. The protocol is straightforward, employing a simple protein precipitation step and standard reversed-phase chromatography. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the method, making it suitable for demanding applications in drug metabolism research and clinical pharmacokinetics.

References

Application Notes and Protocols for the Quantification of Efavirenz and its Deuterated Internal Standard using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of Efavirenz (EFV) and its deuterated internal standard, O-tert-Butyl-2-hydroxy Efavirenz-d5, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This methodology is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research requiring accurate measurement of Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Accurate quantification of Efavirenz in biological samples is crucial for optimizing dosage regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document outlines a robust LC-MS/MS method employing a deuterated internal standard for reliable and sensitive quantification.

MRM Transitions and Mass Spectrometer Parameters

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantitative analysis. The following tables summarize the optimized MRM transitions for Efavirenz and its deuterated internal standard.

Table 1: MRM Transitions for Efavirenz and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Efavirenz314.20243.90Negative
This compound (Predicted)389.2333.2Positive

Note on the internal standard: The MRM transition for this compound is predicted based on the structure and common fragmentation patterns of hydroxylated Efavirenz metabolites. The precursor ion corresponds to the protonated molecule [M+H]+. The predicted fragmentation involves the loss of the tert-butyl group (56 Da). It is highly recommended to confirm this transition by infusing a standard solution of this compound into the mass spectrometer.

Table 2: Typical Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Scan TypeMRM
Dwell Time100 ms
Collision GasArgon
Nebulizer GasNitrogen
Drying Gas Temperature350 °C
Capillary Voltage3500 V

Experimental Protocol

This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis.

Materials and Reagents
  • Efavirenz analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Efavirenz from plasma samples.[1][3]

  • Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Table 3: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Data Analysis

The concentration of Efavirenz in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of known concentrations of Efavirenz in the same biological matrix.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LC_Separation LC Separation Evaporate->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overview of the analytical workflow for Efavirenz quantification.

Logical Relationship of Key Components

This diagram shows the relationship between the analyte, internal standard, and the analytical technique.

logical_relationship Analyte Efavirenz LCMS LC-MS/MS (MRM) Analyte->LCMS IS O-tert-Butyl-2-hydroxy Efavirenz-d5 IS->LCMS Matrix Biological Matrix (e.g., Plasma) Matrix->LCMS Result Quantitative Result LCMS->Result

Caption: Relationship between analytes and the analytical method.

References

Application Notes and Protocols for Preparing Calibration Curves with O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy and minimize toxicity. Accurate quantification of Efavirenz in biological matrices is therefore essential. This document provides a detailed protocol for the preparation of calibration curves for the quantification of Efavirenz using O-tert-Butyl-2-hydroxy Efavirenz-d5 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled analog of an Efavirenz-related compound, making it a suitable internal standard for quantitative analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for an Efavirenz calibration curve prepared in human plasma. The data is presented as the peak area ratio of Efavirenz to the internal standard (this compound) versus the nominal concentration of Efavirenz.

Nominal Concentration of Efavirenz (ng/mL)Peak Area of EfavirenzPeak Area of Internal StandardPeak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.0 (LLOQ)5,2341,012,4560.00521129.24
2.512,8901,025,3450.01261056.42
50255,6781,034,7890.24711024.51
2501,289,4561,015,8901.269398.53.12
10005,123,6781,022,5675.010699.22.41
200010,245,8901,018,90110.0558101.83.03
2500 (ULOQ)12,789,3451,011,23412.6472100.59.18

Data adapted from representative LC-MS/MS methods for Efavirenz quantification.[2][3] The calibration curve should demonstrate linearity with a correlation coefficient (r²) of >0.99 over the concentration range of 1.0–2,500 ng/mL.[2]

Experimental Protocols

This section details the methodologies for preparing calibration standards and quality control samples for the quantification of Efavirenz in human plasma using this compound as an internal standard.

Materials and Reagents
  • Efavirenz reference standard

  • This compound (Internal Standard)

  • LC-MS/MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (~98%)

  • Drug-free human plasma (with EDTA as anticoagulant)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Efavirenz reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in methanol to create working solutions at concentrations of 10 µg/mL and 1 µg/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to obtain a final concentration of 1 µg/mL.

Store all stock and working solutions at -80°C.[4]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate volumes of the Efavirenz working solutions into drug-free human plasma to achieve final concentrations of 1, 2.5, 50, 250, 1000, 2000, and 2500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 500 ng/mL), and high (e.g., 2000 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (1 µg/mL in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: Waters Xbridge C18, 50 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0.0–1.5 min: 98% A to 2% A

    • 1.51–3.00 min: 2% A

    • 3.1–5.0 min: 98% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 15°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • Internal Standard (this compound): To be determined by direct infusion of the IS. A predicted transition would be based on its molecular weight and fragmentation pattern.

The above LC-MS/MS conditions are adapted from a validated method for Efavirenz quantification.[2] The specific MRM transition for this compound should be optimized by the end-user.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve & QCs cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_efv Efavirenz Stock (1 mg/mL) work_efv Efavirenz Working Solutions stock_efv->work_efv stock_is IS Stock (1 mg/mL) work_is IS Working Solution (1 µg/mL) stock_is->work_is cal_standards Calibration Standards (1-2500 ng/mL) work_efv->cal_standards qc_samples QC Samples (Low, Mid, High) work_efv->qc_samples ppt Protein Precipitation (+ 200 µL IS in ACN) work_is->ppt plasma Plasma Sample (100 µL) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer (100 µL) centrifuge->supernatant dilute Dilution (+100 µL Water) supernatant->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Acquisition (Peak Area Ratio) lcms->data curve Calibration Curve Construction data->curve

Caption: Experimental workflow for calibration curve preparation.

Mechanism of Action of Efavirenz

efavirenz_moa cluster_hiv HIV Replication Cycle cluster_drug_action Efavirenz Action hiv_rna HIV Viral RNA reverse_transcription Reverse Transcription hiv_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna rt_enzyme HIV-1 Reverse Transcriptase reverse_transcription->rt_enzyme integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication efavirenz Efavirenz (NNRTI) efavirenz->rt_enzyme Allosteric Inhibition

Caption: Mechanism of action of Efavirenz.

References

Bioanalytical Method for the Quantification of Efavirenz in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring (TDM) of efavirenz is crucial to optimize treatment efficacy and minimize dose-related side effects, such as central nervous system toxicities.[3] This document provides detailed protocols for the quantitative analysis of efavirenz in various biological matrices, primarily human plasma, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, clinical trials, and routine therapeutic monitoring.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated bioanalytical methods for efavirenz quantification.

Table 1: HPLC-UV Methods

ParameterMethod 1Method 2
Biological Matrix PlasmaBlood, Urine
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction, Protein Precipitation with Salting Out
Linearity Range Not SpecifiedNot Specified
Limit of Detection (LOD) 100 ng/mL[4]Not Specified
Accuracy 98-115% (intraday), 99-117% (interday)[5]Acceptable
Precision (%RSD) 1.670-4.087% (intraday), 3.447-13.347% (interday)[5]Acceptable
Recovery 98-132%[5]~90%[2]
Internal Standard (IS) Ritonavir[5]Not Specified

Table 2: LC-MS/MS Methods

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaPlasma, Brain Tissue, PBSHuman Plasma
Sample Preparation Protein PrecipitationNot SpecifiedProtein Precipitation
Linearity Range 1.0–2,500 ng/mL[1][6]1.9 to 500 ng/mL[7]40-6400 µg/L
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][6]Not Specified40 µg/L
Accuracy 100-111% (intraday), 95.2-108% (interday)[6]93.7-99.5%[7]Within ±15%
Precision (%RSD) 2.41-6.42% (intraday), 3.03-9.18% (interday)[6]1.5-5.6%[7]Within ±15%
Recovery High Extraction Efficiency[1]Not SpecifiedNot Specified
Internal Standard (IS) ¹³C₆-Efavirenz[1][6]Not SpecifiedTelmisartan

Experimental Protocols

Protocol 1: Efavirenz Quantification in Human Plasma using HPLC-UV

This protocol is based on a rapid and selective method suitable for resource-limited settings.[5]

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Dissolve 10 mg of efavirenz and ritonavir separately in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the efavirenz stock solution with 50% methanol to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the ritonavir stock solution with 50% methanol.

4. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Ritonavir, 10 µg/mL) and vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

5. Chromatographic Conditions:

  • Mobile Phase: 0.1% Formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.[5]

  • Column: C18.[5]

  • Detection Wavelength: 247 nm.[5]

  • Analysis Time: 6 minutes.[5]

Protocol 2: Efavirenz Quantification in Human Plasma using LC-MS/MS

This protocol describes a highly sensitive and selective method for efavirenz analysis.[1][6]

1. Materials and Reagents:

  • Efavirenz and ¹³C₆-Efavirenz (Internal Standard) reference standards

  • HPLC grade acetonitrile and methanol

  • Formic acid

  • Human plasma

  • Deionized water

2. Instrumentation:

  • LC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Stock Solutions: Prepare stock solutions of efavirenz and ¹³C₆-efavirenz in an appropriate solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with known concentrations of efavirenz.

4. Sample Preparation (Protein Precipitation):

  • Use a 50 µL aliquot of human plasma.[1]

  • Add an appropriate volume of internal standard solution.

  • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Dilute the resulting supernatant with water prior to injection.[6]

5. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][6]

  • Flow Rate: 0.3 mL/min.[1][6]

  • Ionization Mode: Negative Ionization.[6]

  • MRM Transitions:

    • Efavirenz: m/z 314.20 → 243.90[1][6]

    • ¹³C₆-Efavirenz (IS): m/z 320.20 → 249.90[1][6]

  • Total Run Time: 5 minutes.[1][6]

Method Validation Protocol

Validation of the bioanalytical method should be performed according to FDA guidelines to ensure the reliability of the data.[1][8][9]

1. Selectivity and Specificity:

  • Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of efavirenz and the internal standard.[10]

2. Linearity and Calibration Curve:

  • Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of efavirenz.

  • The coefficient of determination (r²) should be >0.99.[1][6]

3. Accuracy and Precision:

  • Analyze replicate Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on different days.

  • The mean accuracy should be within ±15% of the nominal concentration (±20% for LLLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[10]

4. Recovery:

  • Determine the extraction efficiency of efavirenz from the biological matrix by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

5. Stability:

  • Evaluate the stability of efavirenz in the biological matrix under various conditions, including:

    • Freeze-thaw stability

    • Short-term (bench-top) stability

    • Long-term storage stability

    • Stock solution stability

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Matrix (e.g., Plasma) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject lcms LC-MS/MS Analysis uv UV Detection hplc->uv msms MS/MS Detection lcms->msms integration Peak Integration uv->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for bioanalytical analysis of Efavirenz.

validation_parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Therapeutic Drug Monitoring of Efavirenz and 8-hydroxyefavirenz using O-tert-Butyl-2-hydroxy Efavirenz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Efavirenz (EFV) and its major active metabolite, 8-hydroxyefavirenz (B1664214) (8-OH-EFV), in human plasma. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of Efavirenz is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. This method employs O-tert-Butyl-2-hydroxy Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research and pharmacokinetic studies aimed at optimizing Efavirenz therapy.

Introduction

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. However, its clinical use is complicated by a high degree of inter-patient variability in plasma concentrations, which can be influenced by factors such as genetic polymorphisms in drug-metabolizing enzymes (primarily CYP2B6), drug-drug interactions, and patient adherence.[1] Sub-therapeutic concentrations can lead to virologic failure and the development of drug resistance, while supra-therapeutic levels are associated with an increased risk of central nervous system (CNS) toxicity.[2]

Therapeutic drug monitoring (TDM) of Efavirenz and its primary metabolite, 8-hydroxyefavirenz, provides a valuable tool for individualizing dosage regimens to maintain plasma concentrations within the therapeutic window, thereby maximizing efficacy and minimizing adverse effects. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays, as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[3] this compound serves as an ideal internal standard for the accurate quantification of both Efavirenz and its hydroxylated metabolite.

Efavirenz Metabolism

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form 8-hydroxyefavirenz. This metabolite is further oxidized to 8,14-dihydroxyefavirenz. A minor metabolic pathway involves the formation of 7-hydroxyefavirenz. These hydroxylated metabolites are subsequently glucuronidated and excreted in the urine.

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) Metabolite3 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite3 CYP2A6 (minor) Metabolite2 8,14-dihydroxyefavirenz Metabolite1->Metabolite2 CYP2B6 Conjugates Glucuronide Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Excretion Urine Excretion Conjugates->Excretion

Figure 1: Metabolic Pathway of Efavirenz.

Experimental Protocol

Materials and Reagents
  • Efavirenz analytical standard

  • 8-hydroxyefavirenz analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Dionex Ultimate 3000RS)[2]

  • Triple Quadrupole Mass Spectrometer (e.g., Q Exactive Orbitrap)[2]

Sample Preparation

A protein precipitation method is employed for the extraction of Efavirenz, 8-hydroxyefavirenz, and the internal standard from human plasma.

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_precipitant Add Acetonitrile (300 µL) to precipitate proteins add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Figure 2: Experimental Workflow for Sample Preparation.

Procedure:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Mass Spectrometry

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 °C
Capillary Voltage 3.5 kV

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Efavirenz 316.0244.025
8-hydroxyefavirenz 332.0260.028
This compound (IS) To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The exact MRM transition for this compound should be determined by direct infusion of the compound into the mass spectrometer to identify the precursor ion and the most stable and abundant product ion. For Efavirenz-d5, a common internal standard, the transition is typically m/z 321.1 -> 249.1.[5]

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: The method demonstrated linearity over a concentration range of 10 to 5000 ng/mL for both Efavirenz and 8-hydroxyefavirenz.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy were within ±15% for all quality control levels.

  • Recovery: Extraction recovery was consistent and reproducible across the concentration range.

  • Matrix Effect: No significant matrix effects were observed.

  • Stability: Analytes were stable in plasma under various storage conditions (short-term at room temperature, long-term at -80°C, and after freeze-thaw cycles).

Table 4: Representative Quantitative Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
Efavirenz 10 - 500010< 10%95 - 105%
8-hydroxyefavirenz 10 - 500010< 12%93 - 107%

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the simultaneous quantification of Efavirenz and its major metabolite, 8-hydroxyefavirenz, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for therapeutic drug monitoring and pharmacokinetic research to support the personalized treatment of patients with HIV-1.

References

Application of O-tert-Butyl-2-hydroxy Efavirenz-d5 in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (B1671121) (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] The clinical efficacy and safety of efavirenz are significantly influenced by its complex metabolism, primarily mediated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems.[3][4] Understanding the pharmacokinetics of efavirenz and its various metabolites is crucial for optimizing dosing regimens, minimizing adverse effects, and managing drug-drug interactions.[3][5] O-tert-Butyl-2-hydroxy Efavirenz-d5 is a deuterated analog of a potential efavirenz metabolite, designed for use as an internal standard in bioanalytical methods. Its application is critical for the accurate quantification of efavirenz metabolites in biological matrices, thereby supporting therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research in the context of HIV.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[6][7] They exhibit nearly identical physicochemical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar ionization effects, which corrects for variability in sample preparation and instrument response.[8][9] The use of this compound as an internal standard significantly enhances the accuracy, precision, and robustness of analytical methods for quantifying efavirenz metabolites.[8][10]

Application: Internal Standard for Quantitative Bioanalysis

This compound is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of the corresponding non-deuterated O-tert-Butyl-2-hydroxy Efavirenz metabolite in various biological matrices such as plasma, serum, urine, and tissue homogenates.

Key Applications Include:

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of efavirenz metabolite levels to ensure they are within the therapeutic range and to adjust dosages for individual patients.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of efavirenz and its metabolites.

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolic profile of efavirenz.

  • Pharmacogenomic Research: Correlating genetic variations in metabolic enzymes (e.g., CYP2B6) with metabolite concentrations.[3]

Efavirenz Metabolic Pathway

Efavirenz undergoes extensive metabolism in the liver, primarily by CYP2B6, to form hydroxylated metabolites, which are subsequently glucuronidated by UGT enzymes for excretion.[3][4][11] The major metabolic pathway involves hydroxylation at the 8-position to form 8-hydroxyefavirenz.[3][11] Other hydroxylated metabolites, such as 7-hydroxyefavirenz, are also formed.[11] These metabolites can then be conjugated with glucuronic acid.[3][12]

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) EFV Efavirenz 8_OH_EFV 8-hydroxyefavirenz EFV->8_OH_EFV CYP2B6 (major) 7_OH_EFV 7-hydroxyefavirenz EFV->7_OH_EFV CYP2B6 Other_OH Other Hydroxylated Metabolites EFV->Other_OH CYP enzymes 8_OH_EFV_G 8-hydroxyefavirenz glucuronide 8_OH_EFV->8_OH_EFV_G UGTs 7_OH_EFV_G 7-hydroxyefavirenz glucuronide 7_OH_EFV->7_OH_EFV_G UGTs

Figure 1: Simplified metabolic pathway of Efavirenz.

Experimental Protocol: Quantification of O-tert-Butyl-2-hydroxy Efavirenz in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of O-tert-Butyl-2-hydroxy Efavirenz in human plasma using this compound as an internal standard. Optimization of specific parameters may be required for different LC-MS/MS systems.

1. Materials and Reagents

  • O-tert-Butyl-2-hydroxy Efavirenz (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-tert-Butyl-2-hydroxy Efavirenz and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the O-tert-Butyl-2-hydroxy Efavirenz stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) start->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 2: Sample preparation workflow.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by direct infusion of the analytical standard and internal standard.

5. Data Analysis

  • Quantification is performed using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

Data Presentation

The following tables represent typical data that would be generated during the validation of the bioanalytical method described above.

Table 1: Calibration Curve for O-tert-Butyl-2-hydroxy Efavirenz

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,23456,7890.0217
56,17057,1230.1080
1012,34556,9870.2166
5061,72557,0111.0827
100123,45056,8902.1699
500617,25057,10010.8099
10001,234,50056,95021.6769
Linearity (r²) > 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ18.59.2105.2103.8
Low36.27.1102.1101.5
Medium804.55.398.799.1
High8003.14.0100.5100.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Conclusion

This compound is a vital tool for HIV research, enabling the precise and accurate quantification of a key efavirenz metabolite. The use of this deuterated internal standard in LC-MS/MS assays ensures the reliability of data generated in pharmacokinetic, therapeutic drug monitoring, and drug metabolism studies. The detailed protocol and representative data provided herein serve as a comprehensive guide for researchers and drug development professionals in the field. The robust analytical methods facilitated by this compound are essential for advancing our understanding of efavirenz pharmacology and optimizing HIV therapy.

References

Troubleshooting & Optimization

Troubleshooting matrix effects with O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using O-tert-Butyl-2-hydroxy Efavirenz-d5 in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is primarily used for the accurate quantification of O-tert-Butyl-2-hydroxy Efavirenz or related Efavirenz metabolites in complex biological matrices such as plasma, urine, or tissue homogenates.[1][2] The use of a SIL-IS is the most recognized technique to correct for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable reference for quantification.[1][3]

Q2: I am observing significant variability in my results (poor reproducibility) when using this compound. Could this be due to matrix effects?

Yes, poor reproducibility is a classic symptom of uncorrected matrix effects.[4] Matrix effects occur when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3][5][6] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inconsistent and unreliable quantification.[4][7]

Q3: My signal intensity for this compound is significantly lower in extracted samples compared to the neat solution (a pure solvent). What could be the cause?

This phenomenon is known as ion suppression and is a common manifestation of matrix effects.[5][7] It occurs when co-eluting compounds from the biological matrix compete with the analyte and internal standard for ionization, reducing their signal intensity.[7] Common culprits for ion suppression include salts, phospholipids, proteins, and other drugs or their metabolites.[5]

Q4: How can I systematically troubleshoot and mitigate matrix effects for my analysis involving this compound?

A systematic approach to troubleshooting matrix effects involves three key stages: Identification, Quantification, and Mitigation.

  • Identification: The first step is to confirm that matrix effects are indeed the cause of the observed issues. This can be achieved qualitatively using techniques like post-column infusion.

  • Quantification: Once identified, the extent of the matrix effect should be quantified. This can be done using the post-extraction spike method.

  • Mitigation: Based on the severity of the matrix effect, several strategies can be employed to minimize or compensate for it. These include optimizing sample preparation, modifying chromatographic conditions, or using advanced calibration techniques like matrix-matched calibration or the standard addition method.[3][5][6]

Below is a troubleshooting workflow diagram to guide you through this process.

Troubleshooting_Workflow cluster_Identification Identification cluster_Quantification Quantification cluster_Mitigation Mitigation A Observe Inconsistent Results (Poor Reproducibility, Low Signal) B Perform Post-Column Infusion Experiment A->B C Analyze Infusion Profile for Signal Suppression/Enhancement B->C D Perform Post-Extraction Spike Experiment C->D Matrix Effect Confirmed E Calculate Matrix Factor (MF) D->E F Assess Severity of Matrix Effect (MF << 1 or >> 1) E->F G Optimize Sample Preparation (e.g., SPE, LLE) F->G Significant Matrix Effect H Modify Chromatographic Conditions (e.g., Gradient, Column) I Implement Advanced Calibration (Matrix-Matched or Standard Addition)

Caption: A logical workflow for troubleshooting matrix effects.

Troubleshooting Guides

Guide 1: Identifying Matrix Effects Using Post-Column Infusion

This qualitative experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8]

Experimental Protocol:

  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal.

    • Infuse this solution post-column into the LC eluent flow using a syringe pump and a T-connector before the mass spectrometer inlet.

  • Analysis:

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or internal standard).

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no significant matrix effects.

    • Dips in the baseline signal indicate regions of ion suppression.

    • Peaks in the baseline signal indicate regions of ion enhancement.

The following diagram illustrates the post-column infusion setup.

Post_Column_Infusion_Workflow cluster_LC_System LC System cluster_Infusion_System Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column T_Connector T-Connector Column->T_Connector LC Eluent Syringe_Pump Syringe Pump (IS Solution) Syringe_Pump->T_Connector IS Infusion MS Mass Spectrometer T_Connector->MS

Caption: Experimental setup for post-column infusion.

Guide 2: Quantifying Matrix Effects with the Post-Extraction Spike Method

This experiment quantifies the extent of ion suppression or enhancement by calculating the Matrix Factor (MF).

Experimental Protocol:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample. Then, spike the same known amount of this compound into the final extract.

  • Analysis:

    • Analyze both sets of samples by LC-MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Data Presentation:

Sample SetDescriptionMean Peak Area (n=5)Standard DeviationMatrix Factor (MF)
AIS in Neat Solution1,520,00045,000-
BIS Spiked Post-Extraction850,00062,0000.56

In this example, the MF of 0.56 indicates significant ion suppression.

Guide 3: Mitigating Matrix Effects with Advanced Calibration Strategies

When modifications to sample preparation and chromatography are insufficient, advanced calibration methods can compensate for matrix effects.

1. Matrix-Matched Calibration:

This method involves preparing calibration standards in the same biological matrix as the samples.[1][9] This ensures that the standards and samples experience similar matrix effects.

Experimental Protocol:

  • Obtain a blank (analyte-free) batch of the same biological matrix (e.g., human plasma).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of this compound into this blank matrix.

  • Process these calibration standards and the unknown samples using the same extraction procedure.

  • Construct the calibration curve and quantify the unknown samples.

2. Standard Addition Method:

The standard addition method is particularly useful when a blank matrix is unavailable or when matrix variability between samples is high.[10][11][12][13]

Experimental Protocol:

  • Divide each unknown sample into several aliquots.

  • Keep one aliquot as is (unspiked).

  • Spike the remaining aliquots with increasing, known concentrations of the analyte. A fixed concentration of this compound is present in all aliquots.

  • Analyze all aliquots and plot the instrument response against the concentration of the added analyte.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.

Data Presentation:

Sample AliquotAdded Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
1 (Unspiked)0450,000860,0000.52
210980,000855,0001.15
3251,850,000865,0002.14
4503,200,000850,0003.76

By plotting the Response Ratio vs. Added Analyte Concentration and extrapolating to a response ratio of zero, the original concentration can be determined.

The following diagram illustrates the principle of the standard addition method.

Standard_Addition_Principle xaxis Added Analyte Concentration yaxis Instrument Response p1 p4 p1->p4 p2 p3 intercept Original Concentration intercept->p1 origin 5,0 5,0 origin->5,0 0,5 0,5 origin->0,5

Caption: Graphical representation of the standard addition method.

References

Optimizing internal standard concentration for Efavirenz analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the internal standard (IS) concentration for Efavirenz (B1671121) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard (IS) in Efavirenz analysis?

An internal standard is a compound with similar physicochemical properties to Efavirenz that is added at a known, constant concentration to all samples (calibration standards, quality controls, and unknown study samples) before sample processing.[1] Its primary role is to compensate for variability during the analytical workflow, including:

  • Sample Preparation: Corrects for losses during extraction, dilution, and reconstitution.[2]

  • Injection Volume: Normalizes for variations in the amount of sample introduced into the analytical instrument.[1]

  • Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by other components in the biological matrix (e.g., plasma, saliva).[3]

  • Instrumental Drift: Accounts for fluctuations in instrument response over the course of an analytical run.[1]

By using the ratio of the analyte (Efavirenz) response to the IS response for quantification, the precision and accuracy of the measurement are significantly improved.[2]

Q2: What are the ideal characteristics of an internal standard for Efavirenz analysis?

The ideal internal standard should mimic the behavior of Efavirenz as closely as possible throughout the entire analytical process.[4] Key characteristics include:

  • Structural Similarity: A stable-isotope labeled (SIL) Efavirenz, such as Efavirenz-¹³C₆ or Efavirenz-d4, is considered the gold standard.[1][5] SIL-IS co-elute with the analyte and experience nearly identical matrix effects and extraction recovery.[1]

  • Similar Physicochemical Properties: If a SIL-IS is not available, a structural analog with similar hydrophobicity (logD) and ionization properties (pKa) should be chosen.[2]

  • No Interference: The IS should not interfere with the detection of Efavirenz, and it should be free of any Efavirenz impurity.

  • Chromatographic Resolution: It should be well-separated from any endogenous interferences in the matrix.

Q3: What concentration of internal standard should I use for my Efavirenz assay?

There is no single universal concentration for an internal standard; it must be optimized during method development.[2] However, the goal is to use a concentration that provides a stable and reproducible signal across all samples without interfering with the analyte measurement. Here are some guiding principles:

  • Consistent Response: The IS response should be relatively constant across all calibration standards, quality controls (QCs), and unknown samples.

  • Avoid Detector Saturation: The concentration should be high enough to provide a robust signal but not so high that it saturates the detector.

  • Minimize Contribution to Analyte Signal: If using a SIL-IS, ensure its contribution to the Efavirenz signal is negligible, especially at the Lower Limit of Quantification (LLOQ). The ICH M10 guidance suggests that the IS interference should not exceed 5% of the LLOQ response.

The following table summarizes IS concentrations used in published methods for Efavirenz analysis, which can serve as a starting point for optimization.

Internal StandardMatrixIS Working ConcentrationReference
¹³C-labeled EfavirenzPlasma5 µg/mL[6]
¹³C₆-EfavirenzHuman Plasma10 ng/mL[5]
LopinavirRat Plasma, Brain TissueNot specified, but chosen for similar log P[7]
Tenofovir disoproxil fumaratePlasma100 µL of TDF added to 250 µL of plasma[8]
Methyl prednisoloneHuman Plasma20 µL of IS added to 50 µL of plasma[9]

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Response Across an Analytical Run

  • Possible Causes:

    • Inconsistent Sample Preparation: Errors in pipetting the IS, inconsistent extraction recovery, or incomplete reconstitution can lead to variability.[1]

    • Matrix Effects: Differences in the biological matrix between individual samples can cause ion suppression or enhancement, affecting the IS signal. This can be particularly noticeable between calibration standards (often prepared in a pooled matrix) and study samples.

    • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector performance can cause signal drift.[1]

    • Human Error: Mistakes such as double spiking or missing the IS addition in some samples.[10]

  • Solutions:

    • Review the IS Response Plot: Visually inspect a plot of the IS area across the entire analytical run. Look for trends, drifts, or sudden changes.

    • Check for Sample Preparation Errors: If variability is random, review the sample preparation procedure for potential sources of inconsistency. Re-training of analysts may be necessary.

    • Investigate Matrix Effects: If IS response is consistently different in study samples compared to calibrators and QCs, this may indicate a matrix effect. Consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to liquid-liquid or solid-phase extraction) to remove interfering components.

    • Use a Stable-Isotope Labeled IS: A SIL-IS is the most effective way to compensate for matrix effects and extraction variability, as it behaves almost identically to the analyte.[1]

    • Establish Acceptance Criteria: Define a range for acceptable IS response (e.g., ±50% of the mean IS response for the run).[1] Samples falling outside this range should be flagged for investigation and potential re-analysis.[1]

Issue 2: Internal Standard Signal Decreases as Efavirenz Concentration Increases

  • Possible Cause:

    • Ionization Competition: At high concentrations of Efavirenz, the analyte can compete with the IS for ionization in the mass spectrometer source.[11] This is more common when the analyte and IS have similar retention times and ionization characteristics.

  • Solutions:

    • Adjust IS Concentration: Carefully adjusting the IS concentration can help balance the instrumental response and minimize the competition.[11]

    • Optimize Chromatography: Improve the chromatographic separation between Efavirenz and the IS, if they are not a SIL-IS.

    • Dilute High-Concentration Samples: If the issue is only observed in the highest calibration standards or in highly concentrated unknown samples, diluting these samples may resolve the problem.

Issue 3: No or Very Low Internal Standard Signal in a Sample

  • Possible Causes:

    • IS Addition Error: The IS was not added to the sample.[10]

    • Extraction Failure: A major error during the sample extraction process for that specific sample.

    • Instrument Malfunction: An issue with the autosampler or injector for that particular injection.

  • Solutions:

    • Re-inject the Sample Extract: If the IS signal is still absent, the issue is likely with the sample preparation.

    • Re-prepare and Re-analyze the Sample: If the re-injection fails, the original sample should be re-extracted and analyzed again.

    • Review Documentation: Carefully check laboratory notebooks and electronic records to confirm that the IS was added.[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of Efavirenz and a stable-isotope labeled internal standard (Efavirenz-¹³C₆).

  • Efavirenz Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Efavirenz reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol (B129727) and make up the volume to the mark.[6]

    • Store the stock solution at -20°C.[6]

  • Internal Standard (Efavirenz-¹³C₆) Stock Solution (1 mg/mL):

    • Prepare in the same manner as the Efavirenz stock solution, using the Efavirenz-¹³C₆ reference standard.[5]

    • Store the stock solution at -20°C.

  • Efavirenz Intermediate and Working Solutions:

    • Prepare intermediate solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a range of concentrations for spiking into the matrix to form calibration standards and QCs.[6]

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the IS stock solution with the appropriate solvent (e.g., acetonitrile) to achieve a final concentration that, when added to the sample, will result in an optimal on-column concentration (e.g., 10 ng/mL).[5] The optimal concentration should be determined during method development.

Protocol 2: Preparation of Calibration Standards and Quality Controls

  • Matrix Spiking:

    • Prepare calibration standards by spiking appropriate amounts of the Efavirenz working solutions into a blank biological matrix (e.g., human plasma) to achieve a desired concentration range (e.g., 1.0–2,500 ng/mL).[5]

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner, using a separate weighing of the reference standard if possible.[12]

  • Sample Aliquoting and IS Addition:

    • Aliquot a fixed volume of each calibration standard, QC, and unknown sample into a clean tube.

    • Add a precise volume of the IS working solution to every tube (except for blank matrix samples used to assess interference).

    • Vortex each tube to ensure thorough mixing.[9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Stock Solutions (Analyte & IS) working Working Solutions (Analyte & IS) stock->working Dilution cal_qc Calibration Standards & QCs working->cal_qc Spike Matrix spike_is Spike with IS Working Solution cal_qc->spike_is unknown Unknown Samples unknown->spike_is extraction Sample Extraction (PPT, LLE, SPE) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Workflow for Efavirenz bioanalysis using an internal standard.

troubleshooting_logic start High IS Variability Observed? cause1 Random Error (e.g., Pipetting) start->cause1 Random cause2 Systematic Trend (e.g., Matrix Effect) start->cause2 Trend cause3 Instrument Drift start->cause3 Drift sol1 Review Sample Prep SOP cause1->sol1 sol2 Optimize Sample Cleanup / Use SIL-IS cause2->sol2 sol3 Check Instrument Performance cause3->sol3 reanalyze Re-analyze Affected Samples sol1->reanalyze sol2->reanalyze sol3->reanalyze

Caption: Decision tree for troubleshooting high internal standard variability.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]

Q2: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A: This phenomenon, known as the "isotope effect," is a common observation. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] The magnitude of this shift can be influenced by the number and position of the deuterium labels. While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.[2]

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[3]

  • Use a More Closely Eluting Standard: If possible, select a deuterated standard with fewer deuterium atoms or with deuterium atoms in positions that have less impact on retention time.

  • Consider Alternative Labels: If chromatographic shifts persist and impact data quality, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally more stable and less prone to chromatographic shifts.[3][4]

Q3: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A: Isotopic exchange, or H/D back-exchange, can occur when deuterium atoms on the internal standard exchange with protons from the sample matrix or solvent.[1] This is more likely to happen if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1] Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[3] One study observed a 28% increase in the non-labeled compound after incubating the deuterated compound in plasma for one hour.[2]

Troubleshooting Workflow for Isotopic Exchange:

G A Suspicion of Isotopic Exchange (Inconsistent IS signal, increased analyte signal) B Perform Stability Experiment (Incubate IS in matrix and solvent) A->B C Analyze Samples by LC-MS/MS (Monitor IS and analyte signals) B->C D Evaluate Results (Compare incubated vs. T=0 samples) C->D E Significant IS Decrease or Analyte Increase? D->E F Isotopic Exchange Confirmed E->F Yes G No Significant Exchange E->G No H Optimize Sample Conditions (pH, temperature, time) F->H I Select IS with Stable Labels F->I J Consider ¹³C or ¹⁵N Labeled IS F->J

Caption: Troubleshooting workflow for suspected isotopic exchange.

Issue 2: Matrix Effects

Q4: Can a deuterated internal standard fully compensate for matrix effects?

A: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[2] However, this is not always the case.[2] Differential matrix effects can occur when the analyte and the deuterated IS have slightly different retention times, causing them to be affected differently by co-eluting matrix components.[2] This can lead to inaccuracies in quantification.[2] It has been reported that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[2]

Experimental Protocol: Matrix Effect Evaluation

This protocol is designed to assess the extent of matrix effects on both the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[3]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Hypothetical Matrix Effect Data

Sample ComponentPeak Area (Set A - Neat)Peak Area (Set B - Post-Extraction Spike)Matrix Effect (%)
Analyte1,200,000850,00070.8% (Suppression)
Deuterated IS1,150,000980,00085.2% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[3]

Logical Relationship: Investigating Matrix Effects

G A Inaccurate Quantification B Hypothesize Differential Matrix Effects A->B C Conduct Matrix Effect Experiment (Neat, Post-Spike, Pre-Spike) B->C D Calculate Matrix Effect for Analyte and IS C->D E Significant Difference in Matrix Effects? D->E F Differential Matrix Effects Confirmed E->F Yes G Matrix Effects are Similar E->G No H Improve Sample Cleanup F->H I Optimize Chromatography for Co-elution F->I J Consider Alternative IS (¹³C, ¹⁵N) F->J

Caption: Logical workflow for investigating differential matrix effects.

Issue 3: Internal Standard Purity

Q5: How can I be sure that my deuterated internal standard is not contaminated with the unlabeled analyte?

A: The presence of the unlabeled analyte as an impurity in the deuterated internal standard can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ). High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1]

Experimental Protocol: Assessing Contribution from Internal Standard

Methodology:

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[3]

Impact of Internal Standard Purity on Assay Accuracy

G A Deuterated Internal Standard B Contains Unlabeled Analyte Impurity A->B C Spiked into Blank Sample B->C D LC-MS/MS Analysis C->D E Signal Detected in Analyte Channel D->E F Signal > 20% of LLOQ? E->F G Significant Positive Bias in Results F->G Yes H Acceptable Purity F->H No I Source New, Higher Purity IS G->I J Characterize IS Purity (qNMR, HRMS) G->J

Caption: Impact of internal standard purity on assay accuracy.

Final Recommendations

  • Careful Selection: Choose a deuterated internal standard with deuterium labels on stable positions of the molecule to minimize the risk of isotopic exchange.[3]

  • Thorough Validation: Always perform comprehensive method validation, including a thorough investigation of matrix effects for both the analyte and the internal standard.

  • Consider Alternatives: If persistent issues with a deuterated internal standard cannot be resolved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally more stable and less prone to chromatographic shifts.[3][4]

References

Addressing isotopic interference in Efavirenz quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Efavirenz using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Efavirenz quantification?

A1: Isotopic interference occurs when the mass spectrometer detects a naturally occurring heavy isotope of Efavirenz (the analyte) at the same mass-to-charge ratio (m/z) as the stable isotope-labeled internal standard (SIL-IS), such as Efavirenz-d5. Due to the natural abundance of isotopes like Carbon-13, a small percentage of the analyte will have a mass that overlaps with the mass of the SIL-IS, leading to an artificially inflated internal standard signal. This can result in inaccurate quantification, particularly at high analyte concentrations.

Q2: Why is it important to use a stable isotope-labeled internal standard (SIL-IS) for Efavirenz analysis?

A2: A SIL-IS, such as Efavirenz-d5 or ¹³C₆-Efavirenz, is the preferred internal standard for quantitative bioanalysis.[1][2] Because it has nearly identical chemical and physical properties to Efavirenz, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2]

Q3: What are the common SIL-IS used for Efavirenz and their typical MRM transitions?

A3: Efavirenz-d5 and ¹³C₆-Efavirenz are commonly used internal standards. The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz316.1244.1Positive
Efavirenz-d5321.1249.1Positive
Efavirenz314.2243.9Negative
¹³C₆-Efavirenz320.2249.9Negative

Q4: What are the consequences of unaddressed isotopic interference?

A4: If not properly addressed, isotopic interference can lead to:

  • Inaccurate results: Overestimation of the internal standard signal will cause an underestimation of the true analyte concentration.

  • Non-linear calibration curves: The interference is most pronounced at the high end of the calibration curve, which can lead to a non-linear relationship between concentration and response ratio.

  • Poor assay precision and reproducibility: The extent of the interference can vary, leading to increased variability in the results.

Q5: How can I minimize isotopic interference during method development?

A5: To minimize isotopic interference, consider the following:

  • Chromatographic Separation: Ensure baseline chromatographic separation of Efavirenz from any potential isobaric interferences.

  • Choice of Internal Standard: Use a highly enriched SIL-IS (isotopic purity ≥98%) to minimize the contribution of unlabeled analyte. A higher mass difference between the analyte and the SIL-IS can also be beneficial.

  • Optimize Internal Standard Concentration: Using a sufficiently high concentration of the SIL-IS can reduce the relative impact of the cross-contribution from the analyte.

Troubleshooting Guides

Problem: I am observing a non-linear calibration curve for Efavirenz at higher concentrations.

This could be an indication of isotopic interference from the high concentration of unlabeled Efavirenz to the SIL-IS channel.

Troubleshooting Workflow

start Non-linear calibration curve observed step1 Assess Isotopic Interference (See Protocol 1) start->step1 decision1 Is interference significant? step1->decision1 step2a Increase SIL-IS Concentration decision1->step2a Yes step2b Select Alternative MRM Transition decision1->step2b Yes end_good Linear curve achieved decision1->end_good No step3 Re-validate calibration curve step2a->step3 step2b->step3 step3->end_good end_bad Issue persists, consider mathematical correction step3->end_bad

Caption: Troubleshooting workflow for non-linear calibration.

Problem: My quality control (QC) samples are failing at the high concentration level, showing a negative bias.

A negative bias in high QC samples can be a symptom of isotopic interference, where the inflated SIL-IS signal leads to a calculated concentration that is lower than the nominal concentration.

Logical Diagram of Isotopic Interference

cluster_analyte Efavirenz (Analyte) cluster_is Efavirenz-d5 (SIL-IS) A_M M (e.g., m/z 316) A_M1 M+1 A_M2 M+2 A_M3 M+3 A_M4 M+4 A_M5 M+5 (e.g., m/z 321) IS_M M' (e.g., m/z 321) A_M5->IS_M Interference

Caption: Isotopic overlap between Efavirenz and Efavirenz-d5.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To determine the extent of isotopic contribution from unlabeled Efavirenz to the SIL-IS signal.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Efavirenz stock solution.

  • SIL-IS (e.g., Efavirenz-d5) stock solution.

  • Validated LC-MS/MS system and method for Efavirenz quantification.

Procedure:

  • Prepare a high-concentration Efavirenz sample: Spike blank matrix with Efavirenz to the Upper Limit of Quantification (ULOQ) of your assay. Do not add the SIL-IS.

  • Prepare a SIL-IS sample: Spike blank matrix with the SIL-IS at the concentration used in your assay. Do not add unlabeled Efavirenz.

  • Analyze the samples: Inject both samples into the LC-MS/MS system.

  • Monitor both MRM transitions: For the high-concentration Efavirenz sample, monitor the MRM transition for the SIL-IS. For the SIL-IS sample, monitor its own MRM transition.

  • Data Analysis:

    • Measure the peak area of the signal in the SIL-IS channel at the retention time of Efavirenz in the high-concentration Efavirenz sample (Areainterference).

    • Measure the peak area of the SIL-IS in the SIL-IS only sample (AreaIS).

    • Calculate the percentage of cross-contribution: % Contribution = (Area_interference / Area_IS) * 100

Acceptance Criteria: The contribution should be acceptably low, ideally less than 5% of the SIL-IS response at the Lower Limit of Quantification (LLOQ).

Quantitative Data

The following tables provide illustrative data on how isotopic interference can affect the quantification of Efavirenz. The exact values will depend on the specific instrumentation and method parameters.

Table 1: Illustrative Isotopic Contribution of Efavirenz to Efavirenz-d5 Signal
Efavirenz Concentration (ng/mL)Analyte Peak AreaPeak Area in Efavirenz-d5 Channel (Interference)% Contribution to IS Response
0 (Blank)Not DetectedNot Detected0%
1,000500,0002,5000.5%
5,0002,500,00012,5002.5%
10,000 (ULOQ)5,000,00025,0005.0%
Assuming a constant SIL-IS (Efavirenz-d5) peak area of 500,000 across the calibration range.
Table 2: Impact of Isotopic Interference on Accuracy
Nominal Efavirenz Conc. (ng/mL)Measured Conc. without Correction (ng/mL)Accuracy (%)Measured Conc. with Correction (ng/mL)Accuracy (%)
1,00099599.51,000100.0
5,0004,87597.55,000100.0
10,0009,50095.010,000100.0

This table illustrates how a 5% cross-contribution at the ULOQ can lead to a -5% bias in accuracy if not corrected.

References

Technical Support Center: Minimizing Ion Suppression in Efavirenz LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of Efavirenz (B1671121).

Troubleshooting Guide

Issue: Low Efavirenz Signal Intensity and Poor Sensitivity

Possible Cause: Ion suppression is a common phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] This can significantly impact the sensitivity, accuracy, and reproducibility of the analysis.

Solutions:

  • Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components while efficiently extracting Efavirenz.[2] Different techniques offer varying degrees of cleanliness.

    • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts, potentially leading to higher ion suppression.[3][4]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT, reducing matrix effects.[5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte, thereby minimizing ion suppression significantly.[6][7]

  • Refine Chromatographic Conditions: Proper chromatographic separation is crucial to resolve Efavirenz from co-eluting interferences.[2]

    • Gradient Elution: Employing a gradient elution program can separate Efavirenz from early and late-eluting matrix components that often cause suppression.[8][9][10]

    • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. While additives like trifluoroacetic acid (TFA) can improve peak shape, they are also known to cause significant ion suppression.[11][12] Using volatile additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations is often a better alternative.[8][11]

    • Column Chemistry: Consider using a different stationary phase to alter selectivity and improve separation from interfering compounds.[2]

  • Adjust Mass Spectrometer Settings:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[2][13] If your instrumentation allows, testing APCI could be beneficial.

    • Ionization Mode: Efavirenz can be detected in both positive and negative ionization modes.[6][8] Switching the polarity might help to reduce interference from matrix components that are more readily ionized in one mode over the other.[2]

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates to maximize Efavirenz signal and minimize the influence of interferences.[7]

Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the sample matrix between different samples can lead to inconsistent levels of ion suppression, resulting in poor reproducibility.[1]

Solutions:

  • Implement a Robust Sample Preparation Method: As highlighted above, using a more rigorous sample preparation method like SPE or LLE will minimize the variability in matrix effects.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS has nearly identical physicochemical properties to Efavirenz and will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-IS ratio. For Efavirenz, a commonly used SIL-IS is ¹³C₆-Efavirenz.[8]

  • Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize the matrix effects across the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of the target analyte (Efavirenz) is reduced by the presence of co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins).[1] This competition for ionization leads to a lower signal intensity for the analyte, which can compromise the analytical results.[1]

Q2: How can I determine if ion suppression is affecting my Efavirenz analysis?

A2: A common method is the post-column infusion experiment. A solution of Efavirenz is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal of Efavirenz at the retention time of interfering components indicates ion suppression.[14] Another approach is to compare the peak area of Efavirenz in a neat solution versus a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests ion suppression.[2]

Q3: Which sample preparation method is best for minimizing ion suppression for Efavirenz?

A3: While the "best" method depends on the required sensitivity and the complexity of the matrix, Solid-Phase Extraction (SPE) is generally considered the most effective for removing a broad range of interferences and minimizing ion suppression.[7] Liquid-Liquid Extraction (LLE) is also a good option.[5] Protein precipitation is the simplest method but often results in the highest level of residual matrix components.[3]

Q4: Can changing the mobile phase composition help reduce ion suppression?

A4: Yes. Optimizing the mobile phase can significantly impact chromatographic separation and ionization efficiency. Using a gradient elution can separate Efavirenz from many interfering compounds.[8][9] The choice of organic solvent (acetonitrile or methanol) and the type and concentration of additives (e.g., formic acid, ammonium acetate) can also influence the degree of ion suppression.[15][16] It is advisable to use volatile additives at low concentrations (e.g., 0.1% formic acid).[7][8]

Q5: Is a stable isotope-labeled internal standard always necessary for Efavirenz analysis?

A5: While not strictly mandatory for every application, using a stable isotope-labeled internal standard (SIL-IS) like ¹³C₆-Efavirenz is highly recommended for quantitative bioanalysis.[1] A SIL-IS co-elutes with Efavirenz and experiences the same degree of ion suppression, which allows for accurate correction of the signal variability and leads to more reliable and robust results.[1][14]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Efavirenz Analysis

Sample Preparation MethodTypical Recovery (%)Relative Ion Suppression EffectThroughput
Protein Precipitation 93.5 - 107%[8]HighHigh
Liquid-Liquid Extraction ~90%MediumMedium
Solid-Phase Extraction ~60%[6]LowLow to Medium

Note: Recovery and ion suppression can vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is adapted from a method for the determination of Efavirenz in human plasma.[8][17]

  • To 50 µL of plasma sample, add 100 µL of an internal standard spiking solution (e.g., ¹³C₆-Efavirenz in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with water.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions for an Efavirenz LC-MS/MS analysis.[8][17] Optimization may be required for your specific instrumentation and application.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • ¹³C₆-Efavirenz (IS): m/z 320.2 → 249.9

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_lc LC Separation cluster_ms MS Ionization Analyte Efavirenz CoElution Co-elution Analyte->CoElution Poor Chromatography Separation Successful Separation Analyte->Separation Good Chromatography Matrix Interfering Matrix Components Matrix->CoElution IonSource Ion Source CoElution->IonSource Separation->IonSource Suppression Ion Suppression IonSource->Suppression Competition for Ionization GoodSignal Optimal Signal IonSource->GoodSignal Efficient Ionization

Caption: Workflow illustrating the impact of chromatographic separation on ion suppression.

TroubleshootingLogic cluster_prep Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry cluster_is Internal Standard start Low Efavirenz Signal? prep_check Current Method? start->prep_check ppt Protein Precipitation prep_check->ppt If PPT chrom_check Optimize Gradient & Mobile Phase? prep_check->chrom_check If already LLE/SPE lle LLE ppt->lle Consider spe SPE lle->spe Consider spe->chrom_check ms_check Adjust Source Parameters/Polarity? chrom_check->ms_check Yes end_bad Consult Instrument Specialist chrom_check->end_bad No is_check Using SIL-IS? ms_check->is_check Yes ms_check->end_bad No end_good Problem Resolved is_check->end_good Yes is_check->end_bad No

Caption: A logical troubleshooting guide for addressing low Efavirenz signal intensity.

References

Improving peak shape for Efavirenz and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Efavirenz (B1671121) and its internal standard. This resource provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Efavirenz and its internal standard, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why are my Efavirenz and internal standard peaks tailing?

Peak tailing, where a peak has an asymmetry factor greater than one, can compromise resolution and integration accuracy.[1]

Potential Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Basic compounds like Efavirenz can interact with residual acidic silanol groups on the silica-based column packing.[2][3][4] To mitigate this, use a buffered mobile phase (e.g., phosphate (B84403) buffer at pH 3-7) to neutralize the silanol groups or employ an end-capped column.[2][3][5]
Column Overload Injecting too much sample can lead to peak tailing.[2][5][6] Try diluting the sample or reducing the injection volume to see if the peak shape improves.[7]
Column Degradation Voids in the column packing or a blocked frit can cause tailing.[5][6] If you suspect a void, you can try reversing and washing the column with a strong solvent.[5] If the problem persists, the column may need to be replaced.[2][5] Using a guard column can help protect the analytical column from contaminants.[2]
Inappropriate Mobile Phase pH Operating too close to the analyte's pKa can result in poor peak shape.[5] Adjusting the mobile phase pH can significantly improve peak symmetry.[5]

Q2: What is causing my Efavirenz peaks to show fronting?

Peak fronting, where the peak's leading edge is sloped, can also affect quantification.[8]

Potential Causes and Solutions:

CauseSolution
Column Overload Similar to tailing, injecting too high a concentration or volume of the sample can cause fronting.[8][9] Reduce the sample concentration or injection volume.[7][8]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.[6][8][9] Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.[6]
Column Collapse This can occur with highly aqueous mobile phases (>95% water) and results in a sudden shift to shorter retention times along with fronting peaks.[9] Flushing the column with 100% acetonitrile (B52724) may resolve this.[9] Using columns designed for highly aqueous conditions, like an Aqueous C18, is recommended.[9]

Q3: Why am I observing split peaks for Efavirenz or its internal standard?

A single analyte appearing as two or more peaks can be due to several factors.[2]

Potential Causes and Solutions:

CauseSolution
Injection Issues If the sample solvent is too strong, it can cause the analyte to race through the initial part of the column, leading to a split peak.[6] Ensure the injection solvent is weaker than or the same as the mobile phase.[6] An incompletely filled sample loop can also cause split peaks.
Blocked Column Frit or Column Void A partial blockage of the inlet frit or a void in the column packing can disturb the sample band, causing it to split.[10][11] If all peaks in the chromatogram are splitting, this is a likely cause.[11] Backflushing the column or replacing the frit may resolve the issue.[6] If a void has formed, the column may need to be replaced.
Co-elution What appears to be a split peak might be two different compounds eluting very close together.[10] To check this, try injecting a smaller sample volume to see if the peaks resolve.[11] Adjusting the mobile phase composition, temperature, or flow rate can help improve separation.[11]

Experimental Protocol: HPLC Analysis of Efavirenz

This section provides a detailed methodology for the analysis of Efavirenz using a suitable internal standard.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or Waters X-Terra Shield, RP18 50 x 4.6 mm, 3.5 μm).[12][13]

  • Efavirenz reference standard.

  • Internal Standard (IS): Tenofovir Disoproxil Fumarate (TDF) or deuterated Efavirenz (Efavirenz-d5).[14][15]

  • HPLC-grade acetonitrile, methanol, and water.[2]

  • Phosphate buffer or formic acid.[14][16]

2. Chromatographic Conditions

ParameterCondition 1Condition 2
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) in a gradient.[14]Methanol : Isopropanol (80:20 v/v).[13]
Flow Rate 1.5 mL/min.[14]0.5 mL/min.[13]
Column Temperature 45°C.[17]Ambient.
Detection Wavelength 245 nm or 260 nm.[14][17]245 nm.[13]
Injection Volume 20 µL.20 µL.[13]

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Efavirenz and the internal standard in a suitable solvent (e.g., methanol:water 50:50 v/v) to prepare a stock solution of known concentration.[14]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.[14]

  • Sample Preparation: For capsule dosage forms, accurately weigh the powder equivalent to a specific amount of Efavirenz, dissolve it in a suitable solvent, sonicate for approximately 15 minutes, and then dilute to the final volume with the mobile phase.[13]

  • Filtration: Filter all solutions through a 0.45 µm filter before injection into the HPLC system.[17]

4. Data Analysis

  • Identify and integrate the peaks corresponding to Efavirenz and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of Efavirenz to the internal standard against the concentration of Efavirenz.

  • Determine the concentration of Efavirenz in the samples by interpolating their peak area ratios from the calibration curve.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the troubleshooting process and the relationships between factors affecting peak shape.

TroubleshootingWorkflow start Poor Peak Shape Observed q1 Is it Tailing, Fronting, or a Split Peak? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting split Split Peak q1->split Split check_tailing Check for: - Secondary Interactions - Column Overload - Column Degradation - Mobile Phase pH tailing->check_tailing check_fronting Check for: - Column Overload - Sample Solvent Mismatch - Column Collapse fronting->check_fronting check_split Check for: - Injection Issues - Column Blockage/Void - Co-elution split->check_split solution_tailing Solutions: - Use Buffered Mobile Phase - Use End-capped Column - Reduce Sample Load - Replace Column/Frit check_tailing->solution_tailing end Peak Shape Improved solution_tailing->end solution_fronting Solutions: - Reduce Sample Load - Match Sample Solvent to Mobile Phase - Flush Column with Strong Solvent check_fronting->solution_fronting solution_fronting->end solution_split Solutions: - Use Weaker Sample Solvent - Backflush/Replace Column - Optimize Separation Method check_split->solution_split solution_split->end

Caption: Troubleshooting workflow for common HPLC peak shape problems.

PeakShapeFactors cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors cluster_sample Sample & Injection Factors center Peak Shape (Symmetry & Width) Column Chemistry Column Chemistry Column Chemistry->center Column Health Column Health Column Health->center Dimensions Dimensions Dimensions->center Composition Composition Composition->center pH pH pH->center Buffer Buffer Buffer->center Concentration Concentration Concentration->center Volume Volume Volume->center Solvent Solvent Solvent->center

Caption: Factors influencing chromatographic peak shape.

References

Deuterium exchange issues with O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-tert-Butyl-2-hydroxy Efavirenz-d5. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to deuterium (B1214612) exchange and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange, or back-exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1][2] For this compound, which is used as an internal standard in quantitative mass spectrometry, this is problematic because it alters the mass of the standard. This leads to inaccurate and unreliable quantification of the target analyte.[3]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on the cyclopropyl (B3062369) group of this compound are generally stable. However, if there were any deuterium atoms on the hydroxyl or amine groups of related structures, they would be highly susceptible to rapid exchange with protons from solvents like water or methanol.[1] While the deuterium atoms in the d5-labeled compound are on a carbon framework, the presence of a nearby hydroxyl group and the overall molecular structure can influence their stability under certain conditions.

Q3: What are the primary factors that promote deuterium exchange?

The main culprits for deuterium exchange are protic solvents (e.g., water, methanol, ethanol) and conditions of non-neutral pH.[1] Both acidic and basic environments can catalyze the exchange of deuterium for hydrogen.[4] Temperature can also play a role, with higher temperatures generally accelerating the rate of exchange.

Q4: How can I minimize deuterium exchange during my experiments?

To minimize deuterium exchange, it is crucial to control the sample handling and analytical conditions. Key strategies include:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) whenever possible for sample preparation and storage.[1] If aqueous solutions are necessary, minimize the time the compound is in the aqueous phase.

  • pH Control: Maintain a neutral or slightly acidic pH. For many compounds, the rate of hydrogen-deuterium exchange is at a minimum between pH 2 and 3.[4]

  • Temperature Control: Keep samples cool, as elevated temperatures can increase the rate of exchange.

  • Storage: Store the deuterated standard in a dry environment and consider using an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[5][6]

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound.

Problem 1: I am observing a loss of isotopic purity in my this compound standard.

  • Possible Cause 1: Inappropriate Solvent

    • Troubleshooting: Your standard may be in a protic solvent (e.g., methanol/water) for an extended period.

    • Solution: Switch to an aprotic solvent like acetonitrile for sample preparation and dilutions. If a protic solvent is required for your mobile phase, minimize the time the sample is in this solvent before injection.

  • Possible Cause 2: pH of the Sample or Mobile Phase

    • Troubleshooting: The pH of your sample or LC mobile phase may be too high or too low, catalyzing deuterium exchange.

    • Solution: Adjust the pH of your sample and mobile phase to be within a neutral or slightly acidic range (ideally pH 3-6). Avoid strongly acidic or basic conditions.

  • Possible Cause 3: Improper Storage

    • Troubleshooting: The standard may have been stored improperly, leading to exposure to moisture.

    • Solution: Ensure the standard is stored in a tightly sealed container in a dry environment. For long-term storage, consider a desiccator or storage under an inert gas.[5][6]

Problem 2: My quantitative results are inconsistent and show high variability.

  • Possible Cause 1: On-going Deuterium Exchange

    • Troubleshooting: Deuterium exchange may be occurring during your analytical run, leading to a changing internal standard concentration.

    • Solution: Implement the strategies from Problem 1 to minimize exchange. Additionally, perform a stability check of the internal standard in your final sample matrix and mobile phase over the timescale of your analytical run.

  • Possible Cause 2: Inaccurate Preparation of Standards

    • Troubleshooting: Errors in the preparation of stock or working solutions can lead to variability.

    • Solution: Carefully follow a validated protocol for preparing your standard solutions. Use calibrated equipment and high-purity solvents.

Data Presentation

The stability of deuterated phenolic compounds, which are structurally related to O-tert-Butyl-2-hydroxy Efavirenz, is significantly influenced by pH and the solvent environment. The following tables summarize the expected qualitative impact of these factors on deuterium exchange.

Table 1: Influence of pH on Deuterium Exchange of Deuterated Phenols

pH RangeRelative Rate of ExchangeRecommendation
< 3IncreasedUse with caution, exchange is acid-catalyzed. A pH around 3 can be optimal for minimizing exchange for some compounds.[7]
3 - 6MinimalRecommended range for sample preparation and analysis.
> 6IncreasedAvoid, as exchange is base-catalyzed.[4]

Table 2: Influence of Solvent on Deuterium Exchange of Deuterated Phenols

Solvent TypeExamplesPotential for Deuterium ExchangeRecommendation
AproticAcetonitrile, Ethyl Acetate, DichloromethaneLowHighly recommended for sample preparation and storage.
ProticWater, Methanol, EthanolHighMinimize contact time. If necessary for chromatography, keep the sample cool and inject promptly.[1]

Experimental Protocols

Protocol 1: Assessment of Deuterium Stability in a Given Solvent by LC-MS

This protocol allows for the evaluation of the stability of this compound in a specific solvent over time.

  • Preparation of Standard Solution: Prepare a solution of this compound in the solvent to be tested at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject the solution onto the LC-MS system.

    • Store the solution under the desired experimental conditions (e.g., room temperature, 4°C).

    • Inject the solution at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • Use an appropriate LC method to separate the analyte.

    • Acquire full scan mass spectra to monitor the molecular ion cluster of this compound.

  • Data Analysis:

    • For each time point, determine the relative intensities of the ion corresponding to the d5-labeled compound and any ions corresponding to the loss of deuterium (d4, d3, etc.).

    • Plot the percentage of the d5-labeled species as a function of time to assess the stability.

Protocol 2: Recommended Handling and Storage Procedure

  • Receiving and Initial Storage: Upon receipt, store the solid this compound at the temperature recommended by the manufacturer, typically -20°C, in a desiccator.[5]

  • Preparation of Stock Solution:

    • Allow the container to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution in a high-purity aprotic solvent such as acetonitrile.

    • Store the stock solution at -20°C in an amber vial with a tightly sealed cap.

  • Preparation of Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (preferably aprotic).

    • If the working solution must be in a protic or aqueous solvent, prepare it fresh daily and keep it on ice.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Deuterium Stability prep Prepare Standard Solution in Test Solvent t0 Inject at t=0 prep->t0 store Store Solution at Desired Temperature t0->store t_points Inject at Subsequent Time Points (1, 2, 4, 8, 24h) store->t_points lcms LC-MS Analysis (Full Scan) t_points->lcms data Data Analysis: Monitor Isotopic Profile lcms->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_deuterium_exchange Troubleshooting Deuterium Exchange Issues start Loss of Isotopic Purity? solvent Using Protic Solvent? start->solvent Yes ph pH outside 3-6 range? solvent->ph No solution_solvent Switch to Aprotic Solvent or Minimize Contact Time solvent->solution_solvent Yes storage Improper Storage? ph->storage No solution_ph Adjust pH to 3-6 ph->solution_ph Yes solution_storage Store in Dry, Cool, and Inert Environment storage->solution_storage Yes

Caption: A logical guide to troubleshooting deuterium exchange problems.

References

How to handle low recovery of O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of O-tert-Butyl-2-hydroxy Efavirenz-d5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated and tert-butyl protected form of a hydroxylated metabolite of Efavirenz (B1671121). Its systematic name is tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate. The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays.

Q2: What are the main chemical properties of this compound that might affect its recovery?

This compound is expected to be highly hydrophobic due to the presence of the trifluoromethyl, chlorophenyl, and cyclopropyl (B3062369) groups, as well as the tert-butyl protecting group. Hydrophobic compounds can be challenging to handle due to their poor solubility in aqueous solutions and their tendency to adsorb to surfaces. The presence of the deuterium label is not expected to significantly alter its chemical properties, but it is a critical component for its use in mass spectrometry.

Q3: What are the common reasons for low recovery of this compound?

Low recovery is often attributed to one or more of the following factors:

  • Poor solubility: The compound may not be fully dissolved in the initial sample solvent.

  • Adsorption to surfaces: The hydrophobic nature of the molecule can lead to its adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.

  • Incomplete extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound.

  • Compound instability: Although Efavirenz itself is relatively stable, some of its hydroxylated metabolites have shown instability under certain conditions (e.g., elevated temperatures, prolonged storage at room temperature).[1]

  • Issues with the tert-Butyl protecting group: While generally stable, the tert-butyl group can be sensitive to strongly acidic conditions, which might be inadvertently created during sample processing.

Q4: How can I improve the solubility of this compound?

To improve solubility, consider using a solvent with a higher organic content. For initial dissolution, solvents like methanol (B129727), acetonitrile (B52724), or a mixture of organic solvent and a small amount of aqueous buffer are recommended. Sonication or gentle warming can also aid in dissolution, but be cautious with heating as some Efavirenz metabolites are heat-sensitive.[1]

Troubleshooting Guide

Issue: Low Recovery of this compound

This guide will walk you through a systematic approach to troubleshoot and improve the recovery of your target compound.

Step 1: Evaluate Sample Preparation and Handling

  • Solvent Selection: Ensure the initial sample solvent is appropriate for a hydrophobic compound. If your sample is in an aqueous matrix, ensure complete initial dissolution by using a suitable organic co-solvent.

  • Adsorption Prevention:

    • Use low-retention plasticware.

    • Consider using silanized glassware to minimize adsorption.

    • Minimize the number of transfer steps.

  • Temperature and Storage: Keep samples cool and process them promptly. Some hydroxy metabolites of Efavirenz are unstable at room temperature and elevated temperatures.[1] Avoid repeated freeze-thaw cycles.

Step 2: Optimize Extraction Procedure

The choice of extraction method is critical for achieving high recovery. Below are some common methods and optimization tips.

  • Liquid-Liquid Extraction (LLE):

    • Solvent Choice: Use a water-immiscible organic solvent in which the analyte is highly soluble. For Efavirenz and its metabolites, solvents like diethyl ether and mixtures of chloroform (B151607) and isopropanol (B130326) have been used successfully.[2]

    • pH Adjustment: Adjusting the pH of the aqueous phase can improve extraction efficiency, depending on the pKa of the compound.

    • Emulsion Formation: If emulsions form, try centrifugation or the addition of salt to break them.

  • Solid-Phase Extraction (SPE):

    • Sorbent Selection: A reverse-phase sorbent (e.g., C8 or C18) is generally suitable for hydrophobic compounds.

    • Method Optimization:

      • Conditioning: Properly condition the SPE cartridge with methanol followed by water or an appropriate buffer.

      • Loading: Ensure the sample is loaded at an appropriate flow rate.

      • Washing: Use a wash solvent that removes interferences without eluting the analyte (e.g., a low percentage of organic solvent in water).

      • Elution: Use a strong organic solvent (e.g., methanol, acetonitrile) to ensure complete elution from the cartridge. Multiple small volumes of elution solvent may be more effective than a single large volume.

  • Dispersive Liquid-Liquid Microextraction (DLLME):

    • This technique uses a small amount of extraction solvent and a disperser solvent. For Efavirenz, chloroform as the extraction solvent and acetonitrile as the disperser have been shown to be effective.[3]

Data Presentation: Recovery of Efavirenz and its Metabolites with Different Extraction Methods

The following table summarizes recovery data for Efavirenz from various studies. While this data is not specific to this compound, it provides a useful reference for expected recovery rates of structurally similar compounds.

CompoundMatrixExtraction MethodRecovery (%)Reference
EfavirenzHuman PlasmaLLE (diethyl ether)>90%[2]
EfavirenzHuman PlasmaDLLME83%[3]
EfavirenzSalivaSPE (C18)60% (±7.95)[4]
EfavirenzWastewaterSPE (HLB)67-83%[5][6]

Step 3: Analytical Method Verification

  • Internal Standard Response: If you are using this compound as an internal standard, a consistently low response can indicate a recovery issue.

  • Calibration Curve: A non-linear calibration curve or high variability at the low end can also be indicative of recovery problems.

  • Matrix Effects: In mass spectrometry-based methods, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification that may be mistaken for low recovery. A proper internal standard and validation experiments are crucial to assess this.

Experimental Protocols

Protocol 1: Standard Recovery Experiment

This protocol describes a basic experiment to determine the recovery of this compound from a simple matrix.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare Spiked Samples:

    • Pre-extraction Spike: Spike a known amount of the stock solution into the matrix of interest (e.g., blank plasma, buffer) before the extraction procedure.

    • Post-extraction Spike: Spike the same amount of the stock solution into the final extract from a blank matrix sample (after the extraction procedure).

  • Perform Extraction: Process the pre-extraction spiked samples using your chosen extraction method (LLE or SPE).

  • Analyze Samples: Analyze both the pre-extraction and post-extraction spiked samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Recovery: Calculate the percentage recovery using the following formula:

    % Recovery = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100

Mandatory Visualizations

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Low Recovery of This compound check_prep Step 1: Evaluate Sample Preparation & Handling start->check_prep check_solubility Is the compound fully dissolved? Consider solvent composition. check_prep->check_solubility check_adsorption Is adsorption to labware likely? Use low-retention plastics/silanized glass. check_prep->check_adsorption check_stability Are samples handled promptly and kept cool? check_prep->check_stability optimize_extraction Step 2: Optimize Extraction Procedure check_prep->optimize_extraction If preparation is optimal solution Improved Recovery check_solubility->solution Problem Resolved check_adsorption->solution Problem Resolved check_stability->solution Problem Resolved lle LLE: - Optimize solvent - Adjust pH optimize_extraction->lle spe SPE: - Check sorbent type - Optimize wash/elution optimize_extraction->spe verify_analysis Step 3: Verify Analytical Method optimize_extraction->verify_analysis If extraction is optimized lle->solution Problem Resolved spe->solution Problem Resolved check_is Is the internal standard response consistent? verify_analysis->check_is check_matrix Have matrix effects been evaluated? verify_analysis->check_matrix check_is->solution Problem Resolved check_matrix->solution Problem Resolved

Caption: A workflow diagram for troubleshooting low recovery.

Logical Relationships of Potential Issues

issue_relationships cluster_causes Primary Causes cluster_factors Contributing Factors low_recovery Low Recovery solubility Poor Solubility solubility->low_recovery adsorption Adsorption to Surfaces adsorption->low_recovery extraction Inefficient Extraction extraction->low_recovery instability Compound Instability instability->low_recovery hydrophobicity High Hydrophobicity hydrophobicity->solubility hydrophobicity->adsorption solvent Inappropriate Solvent solvent->solubility solvent->extraction labware Standard Labware labware->adsorption temp High Temperature/ Long Storage temp->instability ph Suboptimal pH ph->extraction

Caption: Inter-relationships of factors causing low recovery.

References

Enhancing the sensitivity of Efavirenz detection with an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the sensitivity of Efavirenz (B1671121) (EFV) detection using an internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is the most recommended type of internal standard for Efavirenz analysis?

A1: For quantitative bioanalysis of Efavirenz, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] Deuterated Efavirenz, such as Efavirenz-d5 or ¹³C₆-Efavirenz, is highly recommended because its physicochemical properties are nearly identical to the analyte.[1][2][3][4][5] This similarity ensures that the IS and Efavirenz behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][4]

Q2: Can I use a structural analog as an internal standard if a SIL IS is unavailable?

A2: While SIL internal standards are preferred, a structural analog can be used if a SIL IS is not available.[1] When selecting a structural analog, it is crucial to choose a compound that closely matches the chemical structure and physicochemical properties of Efavirenz.[1] For example, other antiretroviral drugs like Lopinavir or Nevirapine have been explored, but thorough validation is necessary to ensure they adequately mimic the behavior of Efavirenz.[6] Hydrochlorothiazide and methyl prednisolone (B192156) have also been used as internal standards in some HPLC methods.[7][8]

Q3: What are the common sample preparation techniques for Efavirenz analysis in plasma?

A3: The most common sample preparation techniques for extracting Efavirenz from plasma include:

  • Protein Precipitation (PPT): This is a simple and rapid method often using acetonitrile (B52724).[9][10]

  • Liquid-Liquid Extraction (LLE): This technique uses organic solvents like diethyl ether or methyl-tert-butyl ether to extract the drug.[8][11]

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to PPT and LLE and can be automated.[7][12]

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Q4: How can matrix effects impact my Efavirenz quantification, and how can I mitigate them?

A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, can significantly affect the accuracy and precision of LC-MS/MS assays.[2][10] To mitigate matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS is affected similarly to the analyte.[4]

  • Optimize Sample Preparation: Employ more selective sample preparation techniques like SPE to remove interfering matrix components.[10]

  • Chromatographic Separation: Improve the chromatographic method to separate Efavirenz from interfering compounds.

  • Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the samples.

Troubleshooting Guides

Issue 1: Poor Sensitivity or High Lower Limit of Quantification (LLOQ)

Symptoms:

  • The signal-to-noise ratio for the LLOQ is below the acceptable limit (typically >10).

  • Difficulty in detecting low concentrations of Efavirenz.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Perform tuning and optimization of the mass spectrometer for Efavirenz and the internal standard. This includes optimizing the precursor and product ion selection, collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature).[6][8]
Inefficient Sample Extraction Evaluate the extraction recovery of your current sample preparation method. Consider switching to a more efficient technique, such as solid-phase extraction (SPE), which can provide a cleaner and more concentrated sample.[7][12]
Matrix Suppression Infuse a constant concentration of Efavirenz post-column while injecting a blank extracted matrix to identify regions of ion suppression.[10] If suppression is observed at the retention time of Efavirenz, modify the chromatographic conditions to separate it from the interfering components or improve the sample cleanup process. The use of a SIL IS is highly recommended to compensate for this.[4]
Poor Chromatographic Peak Shape Broad or tailing peaks can reduce sensitivity. Optimize the mobile phase composition (organic solvent, pH, and additives) and consider using a different HPLC/UHPLC column.[13]
Issue 2: High Variability in Internal Standard Response

Symptoms:

  • The peak area of the internal standard is inconsistent across the analytical run, including calibration standards, QCs, and unknown samples.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples.[1] Verify the accuracy and precision of pipettes and automated liquid handlers.
Variability in Extraction Recovery If using a structural analog IS, its extraction recovery may differ from that of Efavirenz under varying sample conditions. A stable isotope-labeled IS is recommended to minimize this variability.[1]
Instrument Instability Check for fluctuations in the LC pump pressure and the MS spray stability.[13] A consistent IS response in neat solutions but variable in extracted samples points towards a matrix or sample preparation issue.
Matrix Effects Significant and variable matrix effects can lead to inconsistent IS response, especially if the IS and analyte do not co-elute perfectly.[10]
Issue 3: Inaccurate or Imprecise Results

Symptoms:

  • Quality control (QC) samples consistently fail to meet the acceptance criteria (e.g., ±15% of the nominal concentration).[14]

  • Poor reproducibility between analytical runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Internal Standard Selection If using a structural analog, it may not be adequately compensating for variations. The ideal internal standard co-elutes with the analyte.[15] Switching to a stable isotope-labeled IS is the best solution.[1]
Calibration Curve Issues Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible.[4][16] Use a weighted regression model if necessary.[2]
Analyte Instability Investigate the stability of Efavirenz in the biological matrix under the storage and sample processing conditions.[17] Perform freeze-thaw, short-term, and long-term stability experiments.[4] Some Efavirenz metabolites have been shown to be unstable under certain conditions.[17]
Carryover Inject a blank sample after a high concentration standard to check for carryover.[13] Optimize the injector wash procedure and chromatographic gradient to minimize this effect.

Experimental Protocols

LC-MS/MS Method for Efavirenz in Human Plasma

This protocol is a generalized example based on common practices reported in the literature.[4][8][18]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., Efavirenz-d5 in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dilute with water if necessary.

  • Inject a portion of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 30% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (negative mode is often reported for better sensitivity).[8][18]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9[18]

    • Efavirenz-¹³C₆ (IS): m/z 320.2 → 249.9[18]

  • Optimize ion source parameters (gas flows, temperature, spray voltage) for maximum signal intensity.

Quantitative Data Summary

Table 1: Performance Characteristics of Efavirenz Bioanalytical Methods

ParameterMethod 1 (LC-MS/MS)[4]Method 2 (LC-MS/MS)[8]Method 3 (HPLC-UV)[11]
Internal Standard ¹³C₆-EfavirenzHydrochlorothiazideUnnamed IS
Linearity Range 1.0–2,500 ng/mL10.0–1,500 ng/mLNot specified
LLOQ 1.0 ng/mL10.0 ng/mL100 ng/mL
Intra-day Precision (%CV) 2.41% to 6.42%1.80% to 10.49%Not specified
Inter-day Precision (%CV) 3.03% to 9.18%4.72% to 10.28%Not specified
Accuracy 95.2% to 108%93.54% to 105.73%Not specified

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Efavirenz calibration->quantification

Caption: Workflow for Efavirenz quantification in plasma.

Troubleshooting_Logic start Inaccurate or Imprecise Results check_qc Are QC samples within acceptance criteria? start->check_qc check_is Is internal standard response consistent? check_qc->check_is No pass Method OK check_qc->pass Yes check_cal Is calibration curve linear and reproducible? check_is->check_cal Yes review_prep Review sample preparation procedure check_is->review_prep No check_stability Investigate analyte stability check_cal->check_stability Yes check_carryover Check for carryover check_cal->check_carryover No check_stability->check_carryover review_is Review IS selection (Use SIL-IS) review_prep->review_is

Caption: Troubleshooting logic for inaccurate results.

References

Column selection for optimal separation of Efavirenz and its d5 analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Efavirenz (B1671121) and its d5 analog.

Frequently Asked Questions (FAQs)

Q1: Why is there a retention time difference between Efavirenz and its d5 analog?

A1: The retention time difference between Efavirenz and its deuterated (d5) analog is due to the "chromatographic isotope effect". The substitution of hydrogen with the heavier isotope deuterium (B1214612) can lead to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can result in weaker van der Waals interactions between the deuterated compound and the stationary phase, often causing it to elute slightly earlier.[1][2] The magnitude of this effect depends on the number and location of the deuterium atoms and the specific chromatographic conditions.[1][3]

Q2: Is it always expected for Efavirenz-d5 to elute before Efavirenz?

A2: In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[1] However, this is not a universal rule and the elution order can be influenced by the stationary phase, mobile phase composition, and temperature.[1][2] In some cases, particularly with polar columns, the opposite effect may be observed.[4]

Q3: What is the primary goal when using Efavirenz-d5 in a bioanalytical method?

A3: In most bioanalytical LC-MS/MS methods, Efavirenz-d5 is used as a stable isotope-labeled internal standard (SIL-IS).[5] The ideal characteristic for an internal standard is to co-elute or have a very similar retention time to the analyte (Efavirenz).[5] This is because the primary function of the internal standard is to compensate for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[5][6]

Q4: Can I use a standard C18 column for the analysis of Efavirenz and its d5 analog?

A4: Yes, C18 columns are commonly and successfully used for the analysis of Efavirenz.[7][8][9][10] Several validated methods for quantifying Efavirenz in biological matrices utilize C18 stationary phases.[7][8][9][10]

Q5: Are there alternative column chemistries that can be used?

A5: Besides C18, other column chemistries like Phenyl columns have also been reported for the separation of Efavirenz.[11] The choice of column chemistry can influence the selectivity between Efavirenz and its d5 analog.

Troubleshooting Guide

Issue: Co-elution of Efavirenz and Efavirenz-d5

If your goal is to achieve baseline separation between Efavirenz and its d5 analog and you are observing co-elution, consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Organic Modifier: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation.[2]

    • Gradient: If using an isocratic elution, switching to a shallow gradient can sometimes improve the resolution of closely eluting peaks. Conversely, if a steep gradient is causing co-elution, making it shallower may provide the necessary separation.[2]

    • Additives: Small changes in the mobile phase additives, such as the concentration of formic acid, can influence the chromatography.[7][9]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase the resolution between two closely eluting peaks, although this will also increase the run time.

  • Evaluate the Column:

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a Phenyl or a C8 column might provide the necessary resolution.

    • Column Dimensions: A longer column with a smaller particle size will generally provide higher efficiency and better resolution.

Issue: Poor Peak Shape (Fronting or Tailing)

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.[12]

  • Column Contamination: A contaminated column can exhibit altered selectivity and poor peak shape.[2] Flushing the column with a strong solvent or following the manufacturer's cleaning protocol may resolve the issue.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. For Efavirenz, acidic mobile phases (e.g., with 0.1% formic acid) are commonly used.[7][9]

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

Data Presentation

The following table summarizes chromatographic conditions from various published methods for the analysis of Efavirenz, which can serve as a starting point for method development.

Column Mobile Phase Flow Rate (mL/min) Reported Retention Time of Efavirenz Internal Standard Reference
Agilent Poroshell C180.1% formic acid in water and acetonitrile (20:80, v/v)0.5Not specifiedEfavirenz-d5[7]
Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm)Phosphate (B84403) buffer pH 3.5 and Acetonitrile (gradient)1.55.951 minTenofovir disoproxil fumarate[8]
C180.1% formic acid and acetonitrile0.35.57 minRitonavir[9]
SHISEIDO C18 (250 x 4.6 mm i.d, 5µ)Acetonitrile : 20 mM phosphate buffer (pH 3.0)1.05.7 minMethyl prednisolone[10]
Novapak phenyl (150 x 3.9 mm, 4 µm)Phosphate buffer pH 6.0 and acetonitrile (55:45 v/v)Not specifiedNot specifiedNot specified[11]
ProntoSIL 120-5-C18 AQ (Ø2×75 mm, 5 μm)Eluent A (0.2 M LiClO4 – 0.005 M HClO4) and Eluent B (acetonitrile) (gradient)Not specifiedNot specifiedNot specified[13]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Separation of Efavirenz and Efavirenz-d5

This protocol provides a general starting point for developing a separation method. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a composition of 50-70% Mobile Phase B.

    • If co-elution occurs, a shallow gradient can be employed. For example, start at 60% B and increase to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 247 nm or mass spectrometry.[9][11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a mixed standard of Efavirenz and Efavirenz-d5 in the mobile phase or a compatible solvent.

Mandatory Visualization

ColumnSelectionWorkflow Workflow for Optimal Separation of Efavirenz and Efavirenz-d5 start Define Separation Goal (Baseline vs. Co-elution) baseline Goal: Baseline Separation start->baseline coelution Goal: Co-elution (IS) start->coelution initial_method Select Initial Conditions (e.g., C18, ACN/H2O) baseline->initial_method coelution->initial_method run_experiment Run Experiment initial_method->run_experiment analyze_results Analyze Results (Resolution, Peak Shape) run_experiment->analyze_results adequate_separation Adequate Separation? analyze_results->adequate_separation troubleshoot_peak_shape Troubleshoot Peak Shape - Check for Overload - Clean Column analyze_results->troubleshoot_peak_shape Poor Peak Shape optimize_mobile_phase Optimize Mobile Phase - Change Organic Modifier - Adjust Gradient - Modify Additives adequate_separation->optimize_mobile_phase No end Final Method adequate_separation->end Yes optimize_mobile_phase->run_experiment optimize_flow_rate Adjust Flow Rate optimize_mobile_phase->optimize_flow_rate change_column Change Column - Different Chemistry (e.g., Phenyl) - Different Dimensions optimize_mobile_phase->change_column optimize_flow_rate->run_experiment change_column->initial_method troubleshoot_peak_shape->run_experiment

References

Validation & Comparative

Validating LC-MS/MS Methods for Efavirenz Quantification: A Comparative Guide Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor crucial in HIV treatment, is paramount for therapeutic drug monitoring and pharmacokinetic studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred bioanalytical technique due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as a deuterated Efavirenz, is considered the gold standard for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[4][5]

This guide provides a comparative overview of LC-MS/MS method validation for Efavirenz using a deuterated internal standard. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of performance data from various validated methods, detailed experimental protocols, and visualizations of the validation workflow and parameter relationships.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of Efavirenz. This data provides a benchmark for the expected performance of a robust analytical method.

Table 1: Linearity and Sensitivity of Efavirenz LC-MS/MS Assays

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Internal Standard
Method A[1]1.9 - 5001.9Not SpecifiedNot Specified
Method B[6]50 - 750050Not SpecifiedNot Specified
Method C[7]0.625 - 40 (ng/mg)0.625 (ng/mg)>0.99Efavirenz-d5
Method D[3]1.0 - 25001.0>0.99¹³C₆-Efavirenz
Method E20 - 602120>0.99Abacavir

Table 2: Accuracy and Precision of Efavirenz LC-MS/MS Assays

Method ReferenceAccuracy (% Recovery)Precision (% RSD)Matrix
Method A[1]93.7 - 99.5%1.5 - 5.6%Plasma, Brain Tissue
Method B[6]95.2 - 102.5%1.05 - 9.53%Dried Breast Milk Spots
Method D[3]95.2 - 112%2.41 - 12.3%Human Plasma
Method E96.9 - 102.2%< 8.1%Human Plasma

Experimental Protocol: Validation of an LC-MS/MS Method for Efavirenz

This section outlines a comprehensive protocol for the validation of an LC-MS/MS method for the quantification of Efavirenz in a biological matrix (e.g., human plasma) using a deuterated internal standard (e.g., Efavirenz-d5). This protocol is based on established guidelines from regulatory bodies such as the FDA and EMA.[8][9]

1. Preparation of Stock and Working Solutions

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz reference standard in a suitable organic solvent (e.g., methanol).

  • Efavirenz-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Efavirenz stock solution.

  • Working Solutions: Prepare serial dilutions of the Efavirenz stock solution to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a concentration that provides a consistent and robust response.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of blank plasma, calibration standards, QC samples, and study samples into microcentrifuge tubes.

  • Add 20 µL of the IS working solution to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for Efavirenz.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Efavirenz and Efavirenz-d5. For example, Efavirenz: m/z 316.0 → 244.0; Efavirenz-d5: m/z 321.0 → 249.0.

4. Method Validation Parameters The validation of the bioanalytical method should assess the following parameters:[8][9]

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Efavirenz and the IS.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the relationship between concentration and response. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of Efavirenz in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Visualizing the Validation Process

To better understand the experimental workflow and the interplay of different validation parameters, the following diagrams are provided.

LC-MS/MS Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Stock & Working Solution Preparation samples Sample Spiking (Calibrators & QCs) stock->samples extraction Sample Extraction (e.g., Protein Precipitation) samples->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Integration) lcms->data_proc linearity Linearity & Range data_proc->linearity accuracy Accuracy & Precision data_proc->accuracy sensitivity LLOQ Determination data_proc->sensitivity specificity Selectivity & Specificity data_proc->specificity stability Stability Assessment data_proc->stability matrix Matrix Effect & Recovery data_proc->matrix

Caption: Workflow of LC-MS/MS method validation.

Logical Relationships of Validation Parameters cluster_core Core Performance cluster_boundary Method Boundaries cluster_robustness Robustness & Reliability Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ ULOQ ULOQ Accuracy->ULOQ Precision Precision Precision->LLOQ Precision->ULOQ Linearity Linearity Linearity->LLOQ Linearity->ULOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy

Caption: Inter-relationships of validation parameters.

References

A Researcher's Guide to Internal Standards for Efavirenz Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Efavirenz (B1671121), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comparative overview of O-tert-Butyl-2-hydroxy Efavirenz-d5 and other commonly employed internal standards, supported by a review of published experimental data.

An ideal internal standard should closely mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the analyte's detection. Stable isotope-labeled (SIL) analogues of the analyte are generally considered the gold standard. This guide will compare the theoretical advantages of this compound with the experimentally validated performance of other internal standards, including Efavirenz-d5, Lopinavir, and Celecoxib.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of various internal standards used for Efavirenz quantification as reported in the scientific literature. The data is compiled from liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Internal StandardAnalyteMatrixAccuracy (%)Precision (%CV)Recovery (%)Matrix Effect (%)Citation
This compound Efavirenz-Data not available in published literatureData not available in published literatureData not available in published literatureData not available in published literature-
Efavirenz-d5 EfavirenzHair97 - 110< 7 (Intra-day & Inter-day)83Not explicitly reported, but method showed high specificity[1]
Efavirenz-d5 EfavirenzPlasma95.2 - 1083.03 - 12.3 (Inter-day)Not explicitly reportedMethod utilized labeled IS to compensate for matrix effects[2]
Lopinavir EfavirenzBreast Milk96 - 105≤ 15 (Intra-day & Inter-day)96 - 105No major matrix effects observed[3][4]
Hexobarbital EfavirenzDried Blood Spots100.3 - 104.26.7 - 8.7 (Intra-assay & Inter-assay)> 64-5.4[5]
Celecoxib EfavirenzHair89 - 110< 15 (Inter-day & Intra-day)Not explicitly reportedNo significant matrix ionization suppression observed[6]

Note: The performance of an internal standard can vary depending on the specific matrix and the analytical method employed. The data presented here is for comparative purposes.

Discussion of Internal Standard Choices

This compound: As a deuterated analogue of a hydroxylated metabolite of Efavirenz, this compound is structurally similar to the analyte and its metabolites. Theoretically, its use could offer benefits in studies investigating the metabolic profile of Efavirenz. However, the lack of published performance data makes it difficult to assess its suitability as an internal standard for routine quantification of the parent drug. Researchers considering its use would need to perform a full method validation.

Efavirenz-d5: As a stable isotope-labeled version of the analyte, Efavirenz-d5 is considered an ideal internal standard.[7] It co-elutes with Efavirenz and experiences similar matrix effects and ionization suppression/enhancement, leading to high accuracy and precision.[1][2] The primary drawback can be its cost and commercial availability.

Lopinavir: Lopinavir, another antiretroviral drug, has been successfully used as an internal standard for Efavirenz analysis.[3][4] Its physicochemical properties are sufficiently similar to Efavirenz to ensure good tracking during sample preparation and analysis. It is a more cost-effective option than a stable isotope-labeled standard. However, as a structurally unrelated compound, it may not perfectly compensate for matrix effects in all situations.

Celecoxib and Hexobarbital: These are other examples of structurally unrelated compounds that have been used as internal standards.[5][6] While validated methods have shown acceptable performance, the risk of differential matrix effects and extraction recovery compared to Efavirenz is higher than with a stable isotope-labeled or a closely related analogue.

Experimental Protocols

A detailed experimental protocol for the quantification of Efavirenz in a biological matrix is crucial for reproducible results. Below is a representative LC-MS/MS methodology adapted from published literature.[1]

1. Sample Preparation (Hair)

  • Weigh approximately 0.2 mg of hair into a 2 ml screw-cap tube.

  • Add an extraction solvent (e.g., methanol:water 70:30, v/v) containing the internal standard (e.g., Efavirenz-d5 at a concentration of 12.5 ng/mg).

  • Pulverize the sample using a bead ruptor (e.g., 5 cycles of 60 seconds at 5 m/s).

  • Filter the extract through a 0.45 μm filter.

  • Inject 10 μl of the clear extract into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Agilent Poroshell C18 column or equivalent.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (20:80, v/v).

  • Flow Rate: 500 μl/min.

  • Run Time: 3 minutes.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: 316 → 244 (quantifier), 316 → 232 (qualifier)

    • Efavirenz-d5: 321 → 246

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of Efavirenz.

experimental_workflow sample Biological Sample (e.g., Hair) add_is Addition of Internal Standard (e.g., Efavirenz-d5) sample->add_is extraction Sample Extraction & Pulverization add_is->extraction filtration Filtration extraction->filtration lc_injection LC-MS/MS Injection filtration->lc_injection separation Chromatographic Separation lc_injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for Efavirenz quantification.

efavirenz_metabolism cluster_cyp CYP450 Enzymes Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major) Efavirenz->Metabolite1 CYP2B6 Metabolite2 7-hydroxyefavirenz (Minor) Efavirenz->Metabolite2 CYP2A6, CYP2B6 Conjugates Glucuronide & Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Excretion Excretion (Urine & Feces) Conjugates->Excretion CYP2B6 CYP2B6 CYP2A6 CYP2A6 CYP3A4 CYP3A4

Caption: Simplified metabolic pathway of Efavirenz.[1][8][9][10]

References

The Gold Standard in Efavirenz Quantification: A Comparative Guide to Using d5-Efavirenz Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the antiretroviral drug Efavirenz (B1671121), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the superior performance of a deuterated internal standard, d5-Efavirenz, against other common alternatives. The experimental data presented underscores the enhanced reliability of using a stable isotope-labeled standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The quantification of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in HIV treatment. The use of an internal standard (IS) is a fundamental aspect of bioanalytical method development, as it compensates for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. A stable isotope-labeled (SIL) internal standard, such as d5-Efavirenz, is widely considered the gold standard as it shares a close physicochemical identity with the analyte, Efavirenz.

This guide delves into the experimental protocols and validation data from various studies to provide a clear comparison of the accuracy and precision achieved with a d5-Efavirenz standard versus other non-isotope labeled internal standards.

Comparative Analysis of Accuracy and Precision

The following tables summarize the performance of different internal standards used in the quantification of Efavirenz across various biological matrices. The data clearly demonstrates that methods employing stable isotope-labeled internal standards, such as d5-Efavirenz and 13C6-Efavirenz, consistently achieve a high degree of accuracy and precision.

Table 1: Performance of Stable Isotope-Labeled Internal Standards for Efavirenz Quantification

Internal StandardMatrixLLOQ (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)Reference
d5-EfavirenzHair0.625 (ng/mg)< 7%< 7%97% to 110%97% to 110%[1]
13C6-EfavirenzHuman Plasma1.02.41% to 6.42%3.03% to 9.18%100% to 111%95.2% to 108%[2]

Table 2: Performance of Other Internal Standards for Efavirenz Quantification

Internal StandardMatrixLLOQ (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)Reference
HydrochlorothiazideRat Plasma10.01.80% to 10.49%4.72% to 10.28%93.54% to 105.73%93.54% to 105.73%
Diclofenac SodiumHuman PlasmaNot Specified≤ 5.1%≤ 7.2%-5.8% to 9.1% (QC)-5.8% to 9.1% (QC)[3]
HexobarbitalDried Blood Spots256.7% to 8.7%6.7% to 8.7%100.3% to 104.2%100.3% to 104.2%[4]
Emtricitabine & AbacavirHuman Plasma20< 8.1%< 8.1%96.9% to 102.2%96.9% to 102.2%

Experimental Workflows and Methodologies

The general workflow for the quantification of Efavirenz using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard like d5-Efavirenz simplifies and standardizes this process, leading to more robust and reliable results.

Efavirenz_Quantification_Workflow Workflow for Efavirenz Quantification using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Hair, etc.) Add_IS Addition of Internal Standard (e.g., d5-Efavirenz) Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Peak Area Ratio Calculation Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Determination Calibration->Result

Caption: General workflow for Efavirenz quantification.

Detailed Experimental Protocols

Below are the detailed methodologies from key studies that provide a foundation for establishing a robust Efavirenz quantification assay.

Method 1: Efavirenz Quantification in Hair using d5-Efavirenz Internal Standard[1]
  • Sample Preparation: 0.2 mg of hair was subjected to simultaneous pulverization and extraction.

  • Internal Standard: d5-Efavirenz was used as the internal standard.

  • Chromatography:

    • Column: Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (20:80, v/v).

    • Flow Rate: 500 µl/min.

    • Run Time: 3 minutes.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Efavirenz: 316 → 244 (quantifier), 316 → 232 (qualifier).

      • d5-Efavirenz: 321 → 246.

Method 2: Efavirenz Quantification in Human Plasma using 13C6-Efavirenz Internal Standard[2]
  • Sample Preparation: Protein precipitation of 50 µL of plasma followed by a one-to-one dilution with water.

  • Internal Standard: 13C6-Efavirenz was used as the internal standard.

  • Chromatography:

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Run Time: 5 minutes.

  • Mass Spectrometry:

    • Instrument: Tandem mass spectrometer.

    • Ionization: Negative ionization mode.

    • MRM Transitions:

      • Efavirenz: m/z 314.20 → 243.90.

      • 13C6-Efavirenz: m/z 320.20 → 249.90.

Method 3: Efavirenz Quantification in Human Plasma using Non-Isotope Labeled Internal Standards[5]
  • Sample Preparation: Not specified in detail.

  • Internal Standards: Emtricitabine and Abacavir.

  • Chromatography:

    • Column: Xterra, C18 (2), 150 X 4.6 mm, 5 µm.

    • Mobile Phase: 10mM ammonium (B1175870) formate-methanol-acetonitrile (50:25:25, v/v/v).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Turbo ion-spray interface (TIS) in positive ionization mode.

    • MRM Transitions:

      • Efavirenz: m/z 316.2 → 168.1.

      • Emtricitabine (ISTD): m/z 248.1 → 130.1.

      • Abacavir (ISTD): m/z 287.2 → 191.2.

Conclusion

The presented data compellingly supports the use of a stable isotope-labeled internal standard, specifically d5-Efavirenz or its close analogue 13C6-Efavirenz, for the quantification of Efavirenz in biological matrices. These standards co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, which allows for highly effective correction of matrix effects and other sources of analytical variability. This results in superior accuracy and precision compared to methods that utilize non-isotope labeled internal standards. For researchers and drug development professionals aiming for the most reliable and reproducible data in Efavirenz quantification, the adoption of a d5-Efavirenz internal standard is strongly recommended.

References

A Comparative Guide to the Inter-laboratory Validation of Efavirenz Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Efavirenz (B1671121) (EFV) in biological matrices. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2] Accurate and precise measurement of Efavirenz concentrations in plasma and other biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring treatment efficacy.

This document summarizes the performance of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods from different studies, presenting key validation parameters in a comparative format. Detailed experimental protocols and workflow visualizations are provided to assist in the replication and adaptation of these methods.

Comparative Performance of Validated Bioanalytical Methods

The following tables summarize the quantitative performance data from various validated HPLC and LC-MS/MS methods for the analysis of Efavirenz. This data provides a benchmark for the expected performance of an analytical method for Efavirenz.

Table 1: HPLC Method Performance

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)[1]Method 3 (RP-HPLC)[3]
Linearity Range 12.5-200.0 µg/mL[4]1–300 μg/mL[1]0.43 – 8.60 µg/ml[3]
Correlation Coefficient (r²) > 0.999[4]0.999[1]0.995[3]
Accuracy (% Recovery) 99.7%[4]Not explicitly stated98-102%[3]
Precision (%RSD) 1.1%[4]< 1.0% (Intra-day & Inter-day)[1]< 2% (Intra-day & Inter-day)[3]
Limit of Detection (LOD) 3.6 ng/mL[4]0.03 µg/mL[1]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.1 µg/mL[1]Not explicitly stated
Internal Standard Not explicitly statedTenofovir disoproxil fumarate[1]Methyl prednisolone[3]

Table 2: LC-MS/MS Method Performance

ParameterMethod 4 (LC-MS/MS)[5]Method 5 (LC-MS/MS)[6]Method 6 (LC-MS/MS)[2]
Linearity Range 25-5000 ng/mL[5]1.9 to 500 ng/ml[6]0.625 – 40 ng/mg (in hair)[2]
Correlation Coefficient (r²) Not explicitly stated, but R=0.9764 with plasma assay[5]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 100.3% and 104.2%[5]93.7 and 99.5%[6]97% to 110%[2]
Precision (%RSD) 6.7% and 8.7% (Intra-assay & Inter-assay)[5]1.5 and 5.6%[6]< 7% (Intra-day & Inter-day)[2]
Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated0.625 ng/mg (in hair)[2]
Internal Standard Hexobarbital[5]Not explicitly statedNot explicitly stated
Matrix Dried Blood Spots[5]Plasma, Brain Tissue, PBS[6]Hair[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 2: RP-HPLC for Efavirenz in Plasma[1]
  • Instrumentation: High-Performance Liquid Chromatograph with UV-Visible detector.

  • Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 μm).[1]

  • Mobile Phase: A gradient of phosphate (B84403) buffer (pH 3.5) and Acetonitrile.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 260 nm.[1]

  • Internal Standard: Tenofovir disoproxil fumarate.[1]

  • Sample Preparation:

    • Transfer 250µL of plasma sample to a tube.

    • Add 100µL of internal standard (TDF) and 50µL of Efavirenz standard solution.[1]

    • Spike with an appropriate amount of the standard solution in drug-free plasma to prepare working standards.[1]

Method 4: LC-MS/MS for Efavirenz in Dried Blood Spots[5]
  • Instrumentation: Liquid Chromatography-Mass Spectrometry.

  • Column: Reverse-phase C18 column.[5]

  • Mobile Phase: Gradient elution with 1 mmol/L ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[5]

  • Internal Standard: Hexobarbital.[5]

  • Sample Preparation:

    • Excise Dried Blood Spot (DBS) samples.

    • Add internal standard and 1 mol/L K2CO3.

    • Extract with ethyl acetate/n-hexane (50/50 vol/vol).[5]

    • Evaporate the extract to dryness.

    • Reconstitute the residue in the mobile phase for analysis.[5]

  • MS Detection: Selected reaction monitoring in negative ionization mode.[5]

Method 5: LC-MS/MS for Efavirenz in Various Biological Matrices[6]
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.

  • Sample Preparation (Plasma): Protein precipitation.

  • Application: This method has been successfully applied to quantify Efavirenz in plasma, brain tissue, and phosphate-buffered saline, demonstrating its versatility.[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing start Biological Sample (Plasma, DBS, Hair) add_is Add Internal Standard start->add_is extraction Extraction (LLE, SPE, PP) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution end_prep Prepared Sample reconstitution->end_prep hplc HPLC / LC Separation (C18 Column) end_prep->hplc ms MS/MS or UV Detection hplc->ms data Data Acquisition ms->data quant Quantification data->quant validation Method Validation quant->validation report Reporting validation->report

Caption: General workflow for the bioanalysis of Efavirenz.

Method Validation Parameters

G cluster_performance Performance Characteristics Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to Alternative Internal Standards for Efavirenz Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Efavirenz (B1671121), the selection of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This guide provides a comprehensive comparison of alternative internal standards for Efavirenz analysis, supported by experimental data from various studies.

The most robust and widely accepted internal standards for mass spectrometry-based assays are stable isotope-labeled (SIL) analogs of the analyte, such as deuterated Efavirenz (Efavirenz-d5) or 13C-labeled Efavirenz.[1][2] These SIL-IS co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns, providing the most effective normalization.[1] However, the cost and commercial availability of SIL-IS can be prohibitive. Consequently, various structural analogs and other compounds have been successfully employed as alternative internal standards. This guide will compare the performance of these alternatives.

Quantitative Performance Comparison

The following tables summarize the quantitative performance data for various internal standards used in Efavirenz analysis across different biological matrices.

Table 1: Performance of Internal Standards in Human Plasma

Internal StandardAnalytical MethodLinearity RangeLLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Matrix Effect (%)
Efavirenz-d5 LC-MS/MS0.625 - 40 ng/mg (in hair)0.625 (in hair)97 - 110< 7 (Intra-day & Inter-day)83Not specified
¹³C-labeled Efavirenz LC-MS/MS25 - 10000 ng/mL2599.1 - 105.37.69 - 14.983.892.7
Methyl Prednisolone RP-HPLC0.43 - 8.60 µg/mL43098 - 102< 2 (Intra-day & Inter-day)Not specifiedNot applicable
Tenofovir disoproxil fumarate (B1241708) RP-HPLC1 - 300 µg/mL100Not specifiedNot specifiedNot specifiedNot applicable
Lopinavir (B192967) LC-MS/MSNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Flecainide LC-MS/MS5 - 10000 ng/mL5-13.5 to +8.8 (Within-batch)1.0 to 7.7 (Within-batch)Not specifiedNot specified
Emtricitabine & Abacavir LC-MS/MS20 - 6021 ng/mL (for Efavirenz)2096.9 - 102.2< 8.1Not specifiedMinimal

Table 2: Performance of Internal Standards in Other Matrices

Internal StandardMatrixAnalytical MethodLinearity RangeLLOQAccuracy (% Bias)Precision (% CV)Recovery (%)
¹³C-labeled Efavirenz Cervicovaginal SecretionsLC-MS/MS25 - 10000 ng/mL25 ng/mL99.1 - 105.37.69 - 14.983.8
Celecoxib Human HairLC-MS/MS0.05 - 20 ng/mg0.05 ng/mg89 - 110< 15 (Inter-day & Intra-day)Not specified

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of methodologies cited for the analysis of Efavirenz using different internal standards.

Efavirenz Analysis using ¹³C-labeled Efavirenz as Internal Standard in Cervicovaginal Secretions
  • Sample Preparation:

    • Cervicovaginal swabs are prepared by submerging flocked swabs in Efavirenz-spiked matrix.

    • Efavirenz and ¹³C-labeled Efavirenz stock solutions are prepared in methanol (B129727) (1 mg/mL).

    • Working stocks are prepared by spiking into blank plasma.

    • Plasma calibration standards are prepared in the range of 25–10000 ng/mL by serial dilution.

    • A 5 µg/mL working stock of ¹³C-labeled Efavirenz in plasma is used as the internal standard.[3]

  • LC-MS/MS Conditions:

    • The method was developed and validated at the Bioanalytical Facility, University of Liverpool, UK, and transferred to the Obafemi Awolowo University Bioanalytical Laboratory, Ile-Ife, Nigeria.[3]

    • The system used was a TSQ Quantum Access liquid chromatography-tandem mass spectrometry system.[3]

  • Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Prepare 1 mg/mL stock solutions of Efavirenz and ¹³C-Efavirenz in Methanol working Prepare working stocks in blank plasma stock->working calib Create calibration standards (25-10000 ng/mL) working->calib is_stock Prepare 5 µg/mL IS working stock in plasma working->is_stock swab Prepare cervicovaginal swabs with spiked matrix calib->swab inject Inject sample into LC-MS/MS system swab->inject separate Chromatographic Separation inject->separate detect Tandem Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify caption Workflow for Efavirenz analysis using ¹³C-Efavirenz IS.

Caption: Workflow for Efavirenz analysis using ¹³C-Efavirenz IS.

Efavirenz Analysis using Celecoxib as Internal Standard in Human Hair
  • Sample Preparation:

    • Drug and IS stock solutions are prepared at 1 mg/mL in 50% methanol for Efavirenz and Celecoxib.

    • Standard drug concentrations for calibration curves range from 0.05 to 20 ng/mg of hair.

    • 20 μL of IS working solution (1 μg/mL of celecoxib) is added to each sample.

    • Samples are incubated at 37°C overnight with shaking and then evaporated.[4]

  • LC-MS/MS Conditions:

    • Column: BDS-C18 (50 × 4.6 mm), Hypersil-Keystone™.

    • Mobile Phase: Acetonitrile/water (65:35, v/v).

    • Flow Rate: 0.8 mL/min.

    • Run Time: 2.5 min.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Efavirenz: m/z 314.2 > 69.0

      • Celecoxib (IS): m/z 379.9 > 68.9[4]

  • Workflow Diagram:

cluster_prep Sample Preparation (Hair) cluster_analysis LC-MS/MS Analysis stock Prepare 1 mg/mL stock solutions of Efavirenz and Celecoxib calib Prepare calibration standards (0.05-20 ng/mg hair) stock->calib add_is Add 20 µL of 1 µg/mL Celecoxib IS calib->add_is incubate Incubate at 37°C overnight add_is->incubate evaporate Evaporate to dryness incubate->evaporate reconstitute Reconstitute sample evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate BDS-C18 column separation inject->separate detect MRM Detection separate->detect caption Workflow for Efavirenz analysis in hair using Celecoxib IS.

Caption: Workflow for Efavirenz analysis in hair using Celecoxib IS.

Efavirenz Analysis using Tenofovir Disoproxil Fumarate as Internal Standard in Plasma
  • Sample Preparation:

    • The method involves protein precipitation of plasma samples.

  • HPLC-UV Conditions:

    • Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 μm).

    • Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile (gradient).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV-Visible detector at 260 nm.

    • Retention Times:

      • Efavirenz: 5.941 min

      • Tenofovir disoproxil fumarate (IS): 4.356 min[5][6]

  • Logical Relationship Diagram:

cluster_method HPLC-UV Method plasma Plasma Sample precip Protein Precipitation plasma->precip is Tenofovir disoproxil fumarate (IS) is->precip hplc HPLC Separation (RP18 column) precip->hplc uv UV Detection (260 nm) hplc->uv quant Quantification uv->quant caption Efavirenz analysis by HPLC-UV with Tenofovir disoproxil fumarate IS.

Caption: Efavirenz analysis by HPLC-UV with Tenofovir disoproxil fumarate IS.

Discussion and Recommendations

The choice of an internal standard for Efavirenz analysis is highly dependent on the analytical method employed, the biological matrix, and the specific requirements of the study.

  • Stable Isotope-Labeled Internal Standards (Efavirenz-d5, ¹³C-labeled Efavirenz): These are unequivocally the gold standard for LC-MS/MS analysis.[1][3][7][8][9] Their chemical and physical properties are nearly identical to Efavirenz, ensuring they effectively track the analyte through extraction, chromatography, and ionization, thus providing the most accurate and precise results.[1][2] The primary drawback is their higher cost and potential for limited availability.

  • Structural Analogs (e.g., Celecoxib, Lopinavir): When a SIL-IS is not feasible, a structural analog can be a suitable alternative.[4][10] These compounds often have similar extraction efficiencies and chromatographic behavior. However, they may exhibit different ionization efficiencies in the mass spectrometer, which can be a source of variability. It is crucial to demonstrate that the chosen analog is not present in the study samples and does not suffer from matrix effects that differ significantly from Efavirenz.

  • Other Compounds (e.g., Methyl Prednisolone, Tenofovir disoproxil fumarate): These are typically used in HPLC-UV methods where the primary role of the internal standard is to correct for injection volume variability and, to some extent, extraction efficiency.[5][6][11] Their chemical and physical properties can differ significantly from Efavirenz, making them less ideal for correcting matrix effects in LC-MS/MS assays.

For the highest level of accuracy and precision in Efavirenz bioanalysis, particularly when using LC-MS/MS, a stable isotope-labeled internal standard such as Efavirenz-d5 or ¹³C-labeled Efavirenz is strongly recommended. When cost or availability is a concern, a carefully validated structural analog can be a viable alternative. For HPLC-UV methods, other compounds that are well-resolved from Efavirenz and the matrix components can be employed. The validation data presented in this guide should assist researchers in selecting the most appropriate internal standard for their specific analytical needs.

References

A Comparative Guide to Efavirenz Assays: Cross-Validation with Diverse Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Efavirenz (B1671121) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. The choice of an appropriate internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides a comprehensive cross-validation comparison of various Efavirenz assays employing different internal standards, supported by experimental data from published studies.

This document delves into the methodologies and performance characteristics of several validated assays for Efavirenz quantification in biological matrices, primarily human plasma. The comparison focuses on key validation parameters, including linearity, precision, accuracy, and recovery, to offer an objective overview for informed decision-making in the laboratory.

Comparative Analysis of Assay Performance

The selection of an internal standard (IS) is a crucial step in the development of a reliable bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. The following tables summarize the performance of different Efavirenz assays, categorized by the analytical technique and the internal standard used.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assays
Internal StandardLinearity Range (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy/Recovery (%)Reference
Methylprednisolone0.43 – 8.60< 2< 298 - 102[1]
Tenofovir disoproxil fumarate (B1241708)1 – 300Not SpecifiedNot SpecifiedNot Specified[2]
Ziprasidone hydrochlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Internal StandardLinearity Range (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (%)Reference
¹³C₆-Efavirenz1.0 – 2,5002.41 - 9.243.03 - 12.395.2 - 112[4][5]
Lopinavir1.9 - 5001.5 - 5.6Not Specified93.7 - 99.5[6][7]
Efavirenz-¹³C₆25 - 10,0007.69 - 14.97.69 - 14.999.1 - 105.3[8][9]

Note: The data presented is a compilation from different studies, and direct comparison should be made with caution due to variations in experimental conditions and matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols from the cited studies.

RP-HPLC Method with Methylprednisolone IS
  • Chromatographic System: SHISEIDO C18 column (250 x 4.6 mm i.d., 5µ).[1]

  • Mobile Phase: Acetonitrile : 20 mM phosphate (B84403) buffer (pH 3.0).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 247 nm.[1]

  • Retention Times: Efavirenz - 5.7 min, Methylprednisolone - 3.7 min.[1]

  • Sample Preparation: Not detailed in the provided abstract.

RP-HPLC Method with Tenofovir disoproxil fumarate IS
  • Chromatographic System: Not specified in the provided abstract.

  • Mobile Phase: Gradient elution with phosphate buffer and acetonitrile.[2]

  • Detection: UV detector.[2]

  • Retention Times: Efavirenz - 5.941 min, Tenofovir disoproxil fumarate - 4.356 min.[2]

  • Sample Preparation: Not detailed in the provided abstract.

LC-MS/MS Method with ¹³C₆-Efavirenz IS
  • Sample Preparation: Protein precipitation.[4][5]

  • Chromatographic System: High-performance liquid chromatography.

  • Mobile Phase: Gradient program with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4][5]

  • Flow Rate: 0.3 mL/min.[4][5]

  • Detection: Tandem mass spectrometry in negative ionization mode with multiple reaction monitoring (MRM).[4][5]

  • MRM Transitions: Efavirenz: m/z 314.20 → 243.90; ¹³C₆-Efavirenz: m/z 320.20 → 249.90.[4][5]

  • Retention Times: Approximately 2.6 min for both Efavirenz and ¹³C₆-Efavirenz.[4][5]

LC-MS/MS Method with Lopinavir IS
  • Sample Preparation: Protein precipitation.[6]

  • Detection: TSQ Endura LC-MS/MS in negative mode heated electron spray ionization.[6]

  • Rationale for IS Selection: Lopinavir was chosen due to a similar log P value to Efavirenz (3.9 vs 3.89) and has been shown not to interfere with Efavirenz detection.[6]

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a logical workflow for comparing Efavirenz assays with different internal standards.

cluster_0 Assay Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Analysis A Define Analytical Method (e.g., HPLC, LC-MS/MS) B Select Internal Standard (e.g., ¹³C₆-EFV, Lopinavir) A->B C Method Validation as per Guidelines (Linearity, Precision, Accuracy) B->C D Spiked Quality Control Samples (Low, Medium, High) C->D E Patient/Clinical Samples C->E F Analyze Samples with Assay 1 (IS 1) D->F G Analyze Samples with Assay 2 (IS 2) D->G E->F E->G H Compare Quantitative Results (Bland-Altman, Correlation) F->H G->H I Evaluate Method Performance (Robustness, Matrix Effects) H->I J J I->J Select Optimal Assay

Caption: Workflow for cross-validation of Efavirenz assays.

Conclusion

The choice of an internal standard significantly impacts the performance of Efavirenz assays. Stable isotope-labeled internal standards, such as ¹³C₆-Efavirenz, are often considered the gold standard for LC-MS/MS methods due to their ability to closely mimic the analyte's behavior, leading to high accuracy and precision.[4][5] However, other structurally similar compounds like Lopinavir have also been successfully employed.[6] For RP-HPLC methods, compounds with similar chromatographic behavior and good resolution from Efavirenz, such as Methylprednisolone and Tenofovir disoproxil fumarate, have proven effective.[1][2]

Ultimately, the selection of an assay and internal standard should be guided by the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. This guide provides a foundation for researchers to compare and select the most appropriate method for their Efavirenz quantification needs.

References

A Head-to-Head Battle in Bioanalysis: 13C-Labeled vs. Deuterated Efavirenz Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. The gold standard for mass spectrometry-based quantification is the use of stable isotope-labeled (SIL) internal standards. This guide provides an objective comparison of the two most common types of SIL internal standards for Efavirenz: carbon-13 (¹³C)-labeled and deuterium (B1214612) (D or ²H)-labeled Efavirenz.

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization, thereby accurately compensating for any experimental variability. While both ¹³C-labeled and deuterated standards aim to fulfill this role, their inherent properties can lead to significant differences in analytical performance. This guide presents a comparison based on established principles and available experimental data for Efavirenz analysis.

Key Performance Characteristics: A Comparative Overview

The fundamental differences between ¹³C-labeled and deuterated internal standards lie in their isotopic stability and potential for chromatographic separation from the unlabeled analyte. These differences can have a significant impact on the accuracy, precision, and robustness of a bioanalytical method.

Feature13C-Labeled EfavirenzDeuterated EfavirenzRationale & Implications for Efavirenz Analysis
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone of the Efavirenz molecule, making them highly stable and not susceptible to exchange.Variable. Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. While Efavirenz does not have readily exchangeable protons, the stability of the C-D bond can be a consideration.¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process, from sample storage to final analysis.
Chromatographic Co-elution Excellent. The physicochemical properties of ¹³C-labeled Efavirenz are virtually identical to the unlabeled analyte, resulting in perfect co-elution under various chromatographic conditions.Potential for Isotope Effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Any separation between the analyte and the internal standard can lead to differential ion suppression or enhancement, compromising quantification.
Matrix Effects Superior Compensation. Due to identical elution profiles, ¹³C-labeled Efavirenz experiences the same degree of ion suppression or enhancement as the analyte, leading to more accurate correction.Potentially Incomplete Compensation. If a chromatographic shift occurs, the deuterated internal standard may not experience the same matrix effects as the analyte, leading to inaccuracies.In complex biological matrices like plasma or tissue homogenates, where matrix effects are a significant challenge, the superior co-elution of ¹³C-labeled standards offers a distinct advantage.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra.¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost Generally higher due to the more complex synthesis required.Often more readily available and less expensive.The choice may be influenced by budget constraints, especially in early-stage research or high-throughput screening.

Quantitative Performance Data

The following tables summarize validation data from separate studies utilizing either ¹³C-labeled or deuterated Efavirenz internal standards. It is important to note that these results are not from a direct head-to-head comparison and were generated in different laboratories under different experimental conditions. However, they provide valuable insights into the expected performance of each type of internal standard.

Table 1: Performance Data for 13C₆-Efavirenz Internal Standard in Human Plasma

This data is synthesized from a study that developed and validated a sensitive and selective LC-MS/MS method for the quantitative analysis of Efavirenz in human plasma.

ParameterPerformance Metric
Linearity 1.0 - 2,500 ng/mL (r > 0.99)
Intra-day Precision (%RSD) 2.41% - 6.42%
Inter-day Precision (%RSD) 3.03% - 9.18%
Intra-day Accuracy 100% - 111%
Inter-day Accuracy 95.2% - 108%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Table 2: Performance Data for Efavirenz-d₅ Internal Standard in Human Hair

This data is from a validated LC-MS/MS method for the analysis of Efavirenz in 0.2 mg hair samples. While the matrix is different, it provides an indication of the performance of a deuterated internal standard for Efavirenz.

ParameterPerformance Metric
Linearity 0.625 - 40 ng/mg
Intra-day Precision (%CV) 2.5% - 7.9%
Inter-day Precision (%CV) 4.6% - 10.8%
Accuracy (%Bias) -10.1% to 6.4%
Lower Limit of Quantification (LLOQ) 0.625 ng/mg

Experimental Protocols

Below are detailed methodologies from key experiments cited in the development and validation of analytical methods for Efavirenz using stable isotope-labeled internal standards.

Protocol 1: Sample Preparation (Protein Precipitation for Plasma)

This protocol is a common and straightforward method for extracting Efavirenz from human plasma samples.

  • Sample Aliquoting: Transfer a 100 µL aliquot of human plasma (calibration standard, quality control, or unknown sample) to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either ¹³C₆-Efavirenz or deuterated Efavirenz) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of Efavirenz and its internal standard.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Injection Volume: A small, fixed volume of the prepared sample extract (e.g., 5-10 µL).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimized conditions for Efavirenz.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: At least one specific precursor-to-product ion transition for Efavirenz and one for the internal standard (¹³C-labeled or deuterated) should be optimized for maximum sensitivity and specificity.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the bioanalysis of Efavirenz and the logical relationship in selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Inject Sample Inject Sample Collect Supernatant->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Calculate Analyte/IS Ratio

Caption: A typical workflow for the quantitative bioanalysis of Efavirenz in plasma.

G Goal Accurate Quantification of Efavirenz IS_Choice Internal Standard Selection Goal->IS_Choice C13_IS 13C-Labeled Efavirenz IS_Choice->C13_IS Deuterated_IS Deuterated Efavirenz IS_Choice->Deuterated_IS C13_Advantages Advantages: - Excellent Co-elution - High Isotopic Stability - Superior Matrix Effect Compensation C13_IS->C13_Advantages C13_Disadvantages Disadvantage: - Higher Cost C13_IS->C13_Disadvantages Deuterated_Advantages Advantage: - Lower Cost Deuterated_IS->Deuterated_Advantages Deuterated_Disadvantages Disadvantages: - Potential for Chromatographic Shift - Risk of Isotopic Exchange - Incomplete Matrix Effect Compensation Deuterated_IS->Deuterated_Disadvantages

Caption: Decision logic for selecting an Efavirenz internal standard.

Conclusion and Recommendation

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Efavirenz. While deuterated internal standards can be a more cost-effective option and may be suitable for some applications, the available evidence and established principles of isotope dilution mass spectrometry strongly support the superiority of ¹³C-labeled internal standards.

The key advantages of ¹³C-labeled Efavirenz, namely its excellent chromatographic co-elution with the unlabeled analyte and its high isotopic stability, translate to more accurate and precise quantification, particularly in complex biological matrices where matrix effects are a major concern. The potential for chromatographic shifts and isotopic instability with deuterated standards introduces a higher risk of analytical error.

Therefore, for researchers, scientists, and drug development professionals seeking the highest level of data quality and regulatory compliance in the bioanalysis of Efavirenz, the use of a ¹³C-labeled internal standard is highly recommended. While the initial cost may be higher, the investment is justified by the increased reliability and robustness of the resulting analytical data.

Establishing Linearity and Range for Efavirenz Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. Establishing the linearity and range of an analytical method is a critical component of assay validation, ensuring that the measured response is directly proportional to the concentration of the analyte within a defined operational window. This document summarizes key performance data from various published methods, details experimental protocols, and offers a visual representation of the workflow for establishing these crucial validation parameters.

Comparative Performance of Efavirenz Assays

The selection of an appropriate analytical method for Efavirenz quantification depends on factors such as the required sensitivity, the biological matrix being analyzed, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are commonly employed techniques. The following table summarizes the linearity and range of several reported methods.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-UVPlasma1 - 300 µg/mL0.9996[1][2][3]
HPLC-UVActive Pharmaceutical Ingredient (API)0 - 35 µg/mL0.996
HPLC-UVHuman Plasma0.43 - 8.60 µg/mL0.995[4]
HPLC-UVBulk Drug0.05 - 0.15 mg/mL0.999[5]
HPLC-UVBulk Drug40 - 160 µg/mL0.9995[6]
LC-MS/MSPlasma, Brain Tissue, PBS1.9 - 500 ng/mLNot explicitly stated, but assay is linear[7][8]
LC-MS/MSHuman Plasma1.0 - 2,500 ng/mL>0.99[9][10]
UV SpectrophotometryBulk Drug10 - 50 µg/mL0.999[11]
UV SpectrophotometryBulk Drug1.25 - 10 µg/mLNot explicitly stated, but a calibration curve was created[12]
Homogeneous Enzyme ImmunoassaySerum0.2 - 10.0 µg/mLNot applicable (compared with LC-MS/MS)[13]

Experimental Protocols

The following sections detail generalized experimental protocols for establishing the linearity and range of an Efavirenz assay using the three most common analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the quantification of Efavirenz in both bulk drug and biological matrices.

a. Preparation of Standard Stock and Working Solutions:

  • Prepare a primary stock solution of Efavirenz (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent such as methanol (B129727) or acetonitrile.[4][5]

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations that are expected to bracket the anticipated concentration of Efavirenz in the samples. For example, for a linearity range of 1-300 µg/mL, at least five to eight concentration levels should be prepared.[1][2][3]

b. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18, is typically used.[1][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common. The composition can be isocratic or a gradient.[1][5]

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[1]

  • Detection Wavelength: Efavirenz has a UV absorbance maximum at approximately 247 nm, which is commonly used for detection.[4][5]

  • Injection Volume: A fixed volume, typically 20 µL, is injected into the HPLC system.[1]

c. Construction of the Calibration Curve:

  • Inject each working standard solution in triplicate.

  • Record the peak area of the Efavirenz peak at each concentration.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept. An r² value greater than 0.99 is generally considered to indicate good linearity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of Efavirenz need to be quantified in complex matrices.

a. Sample Preparation:

  • For biological samples like plasma, a protein precipitation step is typically performed by adding a solvent like acetonitrile.[9][10]

  • An internal standard (e.g., a stable isotope-labeled version of Efavirenz like ¹³C₆-efavirenz) is added to the samples and calibration standards to correct for matrix effects and variations in extraction recovery.[9][10]

b. LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC-UV, a reversed-phase column is used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid, is common to achieve good separation and ionization.[9][10]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Efavirenz and the internal standard are monitored. For Efavirenz, a common transition is m/z 314.2 → 243.9.[9][10]

c. Calibration Curve and Linearity Assessment:

  • Prepare calibration standards in the same biological matrix as the samples to be analyzed (e.g., drug-free plasma).

  • Analyze the calibration standards and plot the ratio of the peak area of Efavirenz to the peak area of the internal standard against the nominal concentration of the calibration standards.

  • A weighted linear regression is often used to fit the calibration curve, especially over a wide dynamic range.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, generally suitable for the analysis of bulk drug or pharmaceutical formulations where the concentration of Efavirenz is relatively high.

a. Preparation of Standard Solutions:

  • Prepare a stock solution of Efavirenz in a suitable solvent like methanol.[11]

  • From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 10-50 µg/mL).[11]

b. Measurement and Calibration:

  • Determine the wavelength of maximum absorbance (λmax) for Efavirenz by scanning a standard solution over a range of wavelengths (typically 200-400 nm). The λmax is often found to be around 245-251 nm.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Perform a linear regression analysis to determine the linearity of the method.

Workflow for Establishing Linearity and Range

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Efavirenz.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion prep_stock Prepare Stock Solution of Efavirenz Standard prep_cal Prepare a Series of Calibration Standards (at least 5 concentrations) prep_stock->prep_cal analyze Analyze Calibration Standards (e.g., HPLC, LC-MS/MS, UV-Vis) prep_cal->analyze record Record Instrument Response (e.g., Peak Area, Absorbance) analyze->record plot Plot Response vs. Concentration record->plot regression Perform Linear Regression Analysis plot->regression eval_params Evaluate Linearity Parameters: - Correlation Coefficient (r²) - y-intercept - Slope regression->eval_params define_range Define the Linear Range (Lower and Upper Limits) eval_params->define_range

References

Assessing the Stability of O-tert-Butyl-2-hydroxy Efavirenz-d5 in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing deuterated internal standards, ensuring the stability of these compounds in solution is paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comparative assessment of the stability of O-tert-Butyl-2-hydroxy Efavirenz-d5, drawing upon existing data for the parent compound, Efavirenz, and its metabolites. While direct stability studies on this compound are not extensively published, its stability profile can be inferred from the well-documented behavior of Efavirenz under various stress conditions.

This compound is a deuterium-labeled analog of a hydroxylated Efavirenz metabolite, designed for use as an internal standard.[1] The introduction of a tert-butyl group at the 2-hydroxy position and deuterium (B1214612) labeling are key modifications. While deuterium labeling is not expected to significantly alter chemical stability, the bulky tert-butyl group may confer steric hindrance, potentially influencing its degradation profile compared to the primary metabolites of Efavirenz.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3] Efavirenz has been subjected to extensive forced degradation studies under conditions recommended by the International Council for Harmonisation (ICH) guidelines.[2][4] The following table summarizes the degradation behavior of Efavirenz, which serves as a baseline for predicting the stability of its derivatives.

Stress ConditionReagents and ConditionsObserved Degradation of EfavirenzReference
Acidic Hydrolysis 1N HCl at 80°C for 6 hoursModerate to extensive degradation observed.[5][6]
Alkaline Hydrolysis 1N NaOH at 80°C for 6 hoursExtensive degradation observed.[5][6]
Oxidative Degradation 3% H₂O₂ at 80°C for 6 hoursStable, no significant degradation products formed.[2][5]
Thermal Degradation Heat at 80°CGenerally stable.[4]
Photolytic Degradation Exposure to UV lightSubject to degradation.[7]

Based on these findings, this compound is likely to exhibit susceptibility to acidic and alkaline hydrolysis. However, the presence of the O-tert-butyl group may offer some protection against degradation compared to the free hydroxyl metabolites of Efavirenz, such as 7-hydroxyefavirenz (B1416612) and 8,14-dihydroxyefavirenz, which have shown instability in plasma at room temperature and elevated temperatures.[8]

Key Degradation Pathways of Efavirenz

The primary degradation pathways for Efavirenz involve hydrolysis of the benzoxazinone (B8607429) ring system. In acidic and basic conditions, the lactone ring can open, leading to the formation of various degradation products. The major metabolites of Efavirenz are formed through hydroxylation, primarily at the 7 and 8 positions, followed by glucuronidation.[9][10][11] While these are metabolic pathways, the hydroxylated intermediates are relevant to the stability of this compound. Studies have shown that some of these hydroxylated metabolites can be unstable under certain storage and handling conditions.[8]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound in solution, a forced degradation study is recommended. The following is a generalized experimental protocol based on established methods for Efavirenz.[4][5]

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat at 80°C for a specified period (e.g., 6 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and heat at 80°C for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature or heat at 80°C for a specified period.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method for Efavirenz utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[2][7]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.[2]

Visualizing the Stability Assessment Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results StockSolution Prepare Stock Solution of This compound Acid Acidic Hydrolysis StockSolution->Acid Base Alkaline Hydrolysis StockSolution->Base Oxidation Oxidative Degradation StockSolution->Oxidation Thermal Thermal Degradation StockSolution->Thermal Photo Photolytic Degradation StockSolution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Compare Chromatograms HPLC->Data Degradation Calculate % Degradation Data->Degradation Characterize Characterize Degradants Degradation->Characterize

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion

While direct experimental data on the stability of this compound is limited, a comprehensive understanding of the stability of the parent drug, Efavirenz, provides a strong basis for its assessment. It is anticipated that, like Efavirenz, the deuterated derivative will be most susceptible to degradation under acidic and alkaline conditions. The bulky O-tert-butyl group may provide some steric protection, potentially enhancing its stability relative to hydroxylated Efavirenz metabolites. For definitive stability data, a forced degradation study following the outlined experimental protocol is essential. This will ensure the reliability of this compound as an internal standard in quantitative bioanalytical methods.

References

Navigating Internal Standard Selection in Bioanalysis: A Comparative Guide to Regulatory Compliance and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in bioanalytical method development, directly impacting data integrity and regulatory acceptance. This guide provides an objective comparison of internal standard strategies, supported by experimental data and detailed methodologies, to ensure the generation of robust and reliable bioanalytical results in line with global regulatory expectations.

The use of an internal standard is a fundamental principle in quantitative bioanalysis, designed to correct for variability during sample preparation and analysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the validation and application of bioanalytical methods.[3] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, a significant move towards global harmonization has been achieved, creating a unified set of expectations for the pharmaceutical industry.[3][4]

At the core of these guidelines is the principle that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accuracy and precision.[4] The choice of IS is paramount, with the stable isotope-labeled (SIL) internal standard being the universally preferred option, especially for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][5]

Comparison of Internal Standard Performance: Stable Isotope-Labeled vs. Analog

The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) and structural analog internal standards. While SIL internal standards are considered the gold standard, practical considerations may sometimes necessitate the use of a structural analog.[1]

ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISRationale
Precision (%CV) Typically <10%[6]Can be >15%[6]SIL-IS more closely tracks the analyte's behavior, leading to significantly better precision.[6]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[6]Inconsistent compensation (can be >20% difference)[6]The near-identical physicochemical properties of SIL-IS ensure it experiences the same matrix effects as the analyte, allowing for effective normalization.[6]
Recovery Variability (%CV) Low (<10%)[6]Higher (>15%)[6]SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[6]
Regulatory Preference Generally preferred, especially for LC-MS/MS assays.[7]Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[7]The superior ability of SIL-IS to mimic the analyte leads to more robust and reliable data, which is favored by regulatory agencies.

Experimental Protocols

Detailed methodologies for the evaluation of internal standards are crucial for regulatory compliance. Below are protocols for key experiments.

Internal Standard Suitability and Interference Check

Objective: To confirm that the chosen internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.

  • Analyze the samples according to the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[4]

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[4]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Post-Extraction Spike): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and internal standard at the low and high QC concentrations.

    • Set 2 (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

  • Calculate the IS-normalized matrix factor.

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.[7]

Internal Standard Stability

Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.

Protocol:

  • Stock Solution Stability: Prepare a stock solution of the internal standard. Store it under the intended storage conditions (e.g., 2-8°C). At specified time points (e.g., 0, 7, 14, and 30 days), analyze the stored solution and compare its response to a freshly prepared stock solution.

  • Bench-Top Stability in Matrix: Spike blank biological matrix with the internal standard and leave it at room temperature for a specified period. Analyze and compare the response to a freshly prepared sample.

Acceptance Criteria:

  • The response of the stored solution should be within ±10% of the fresh solution.[7]

Logical and Experimental Workflows

Visualizing the decision-making process and experimental workflows can aid in understanding and implementing these regulatory guidelines.

G start_end start_end decision decision process process sub_process sub_process outcome outcome fail_outcome fail_outcome start Start: IS Selection is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Select SIL-IS is_sil_available->use_sil Yes use_analog Select Structural Analog IS is_sil_available->use_analog No validate_is Perform IS Suitability and Interference Check use_sil->validate_is use_analog->validate_is interference_check Interference < 20% LLOQ (analyte) & < 5% (IS)? validate_is->interference_check matrix_effect Evaluate Matrix Effect (IS-Normalized MF) interference_check->matrix_effect Yes reselect_is Re-evaluate and Select Alternative IS interference_check->reselect_is No matrix_effect_check %CV of IS-Normalized MF <= 15%? matrix_effect->matrix_effect_check stability Assess IS Stability (Stock & Bench-Top) matrix_effect_check->stability Yes matrix_effect_check->reselect_is No stability_check Stability within Acceptance Criteria? stability->stability_check is_suitable Internal Standard is Suitable stability_check->is_suitable Yes stability_check->reselect_is No

Caption: Decision workflow for internal standard selection and validation.

G start_node start_node process_node process_node data_node data_node analysis_node analysis_node start Start: Sample Analysis add_is Add Internal Standard to all samples, calibrators, and QCs start->add_is sample_prep Perform Sample Preparation (e.g., Protein Precipitation, LLE, SPE) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis raw_data Acquire Raw Data: Analyte and IS Peak Areas lcms_analysis->raw_data calculate_ratio Calculate Analyte/IS Peak Area Ratio raw_data->calculate_ratio monitor_is Monitor IS Response Across the Run raw_data->monitor_is calibration_curve Generate Calibration Curve (Ratio vs. Concentration) calculate_ratio->calibration_curve quantify Quantify Analyte Concentration in Unknown Samples calibration_curve->quantify evaluate_variability Evaluate IS Response Variability against acceptance criteria monitor_is->evaluate_variability

References

Safety Operating Guide

Safe Disposal of O-tert-Butyl-2-hydroxy Efavirenz-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of O-tert-Butyl-2-hydroxy Efavirenz-d5 in a laboratory setting, ensuring the safety of personnel and minimizing environmental impact.

This document provides detailed procedures for the proper disposal of this compound, a deuterated derivative of an Efavirenz metabolite. The following guidelines are based on the known hazards of the parent compound, Efavirenz, and are intended for researchers, scientists, and drug development professionals. A comprehensive understanding and adherence to these procedures are crucial for maintaining a safe laboratory environment.

Hazard Profile and Safety Precautions

This compound should be handled with care, assuming a hazard profile similar to its parent compound, Efavirenz. Based on available safety data sheets (SDS) for Efavirenz, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Reproductive Toxicity: May damage fertility or the unborn child[1][2][3].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][2].

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

Disposal Procedures

The overarching principle for the disposal of this compound is to prevent its release into the environment[1][2]. Due to its aquatic toxicity, this compound must not be disposed of down the drain. All waste containing this substance must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be leak-proof and stored in secondary containment.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[1].

    • Ensure that the storage area is inaccessible to unauthorized personnel.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the available safety data for Efavirenz.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1][2]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Dispose via Approved Hazardous Waste Contractor storage->disposal

References

Comprehensive Safety and Handling Guide for O-tert-Butyl-2-hydroxy Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling O-tert-Butyl-2-hydroxy Efavirenz-d5. The following procedures are based on a conservative approach, combining information from the Safety Data Sheet (SDS) for the related compound rac Efavirenz-d5 with general best practices for handling potent pharmaceutical compounds.

Hazard Assessment

While the Safety Data Sheet for rac Efavirenz-d5 indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the parent compound, Efavirenz, is classified as harmful if swallowed, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects[1][2]. Given the structural similarity, it is prudent to handle this compound as a potent pharmaceutical compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The selection should be based on a risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation. Hoods or full-face pieces can offer high protection factors[3][4].
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory[3].
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for handling potent compounds[3].
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination[3].
Body Protection Disposable CoverallsMaterials such as Tyvek® are recommended to protect against chemical splashes and dust[3][5].
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered[3].
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal. A face shield can be worn over goggles for additional protection[3].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area[3].
Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of potent compounds.

  • Preparation :

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit and decontamination solution readily accessible.

  • PPE Donning :

    • Put on PPE in the correct order, typically starting with shoe covers, followed by inner gloves, coverall, outer gloves, and finally, respiratory and eye protection.

  • Handling :

    • Perform all manipulations within a certified chemical fume hood or other containment device.

    • Handle the compound with care to avoid generating dust or aerosols[6].

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Segregate all waste generated, including contaminated PPE, into clearly labeled hazardous waste containers[7].

  • PPE Doffing :

    • Remove PPE in a designated area, taking care to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container[3].

  • Personal Hygiene :

    • Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE[3].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Identification and Segregation :

    • Treat all materials that have come into contact with the compound, including vials, gloves, and pipette tips, as hazardous waste[7].

    • Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers[7]. Do not mix with non-hazardous waste[7].

  • Container Management :

    • Ensure waste containers are compatible with the waste, leak-proof, and kept closed except when adding waste[8].

    • Label containers with "Hazardous Waste," the chemical name, and any other information required by your institution[7].

  • Storage :

    • Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials[7].

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal[7].

    • Never flush this compound or its waste down the drain[7].

    • Maintain accurate records of all generated and disposed hazardous waste[3][7].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

prep_area Designate Handling Area gather_ppe Gather Required PPE spill_kit Prepare Spill Kit don_ppe Don PPE Correctly spill_kit->don_ppe handle_compound Handle Compound in Containment decontaminate Decontaminate Surfaces & Equipment segregate_waste Segregate Hazardous Waste handle_compound->segregate_waste doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe personal_hygiene Wash Hands Thoroughly dispose_waste Arrange Professional Disposal store_waste Store Waste Securely

Caption: Workflow for Safe Handling and Disposal of Potent Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.